Urease-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H15FN2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(E)-[2-(4-fluorophenyl)-7-hydroxy-4-oxochromen-8-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+ |
InChI Key |
CDTZFFAOENGXSO-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Urease-IN-3: A Technical Guide to its Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-3, also identified as compound L12, has emerged as a potent inhibitor of the urease enzyme, a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of inhibition, and detailed experimental protocols for its evaluation. This compound is a flavonoid analogue, a class of compounds known for their diverse biological activities. Its inhibitory action against urease makes it a significant candidate for further investigation in the development of novel therapeutics for urease-related pathologies.
Quantitative Data Summary
The inhibitory potential of this compound and related synthesized flavonoid analogues against jack bean urease is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.
| Compound | IC50 (µM) |
| This compound (L12) | 1.449 |
| L2 | 1.343 |
| Thiourea (Standard) | >10 (less potent) |
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the formation of a chalcone intermediate followed by an oxidative cyclization to yield the final flavonoid scaffold.
Step 1: Synthesis of Chalcone Intermediate
The initial step involves a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde derivative in the presence of a base.
Reactants:
-
2'-hydroxyacetophenone derivative
-
4-methoxybenzaldehyde
Reagents:
-
Ethanol (solvent)
-
Aqueous Sodium Hydroxide (NaOH) (catalyst)
Procedure:
-
The 2'-hydroxyacetophenone derivative and 4-methoxybenzaldehyde are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added dropwise to the mixture at a controlled temperature.
-
The reaction mixture is stirred for a specified period until the formation of the chalcone precipitate is complete.
-
The resulting chalcone intermediate is filtered, washed, and dried.
Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
The synthesized chalcone undergoes an oxidative cyclization reaction in an alkaline environment using hydrogen peroxide to form the final 3-hydroxy-chromen-4-one core structure of this compound.
Reactant:
-
Chalcone intermediate from Step 1
Reagents:
-
Ethanol (solvent)
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (oxidizing agent)
Procedure:
-
The chalcone intermediate is dissolved in ethanol.
-
Aqueous sodium hydroxide is added to the solution.
-
Hydrogen peroxide is then added dropwise while maintaining the reaction temperature.
-
The reaction is monitored until completion.
-
The reaction mixture is then acidified to precipitate the crude product.
-
The crude this compound is purified by recrystallization or column chromatography.
Mechanism of Action
The inhibitory mechanism of this compound against the urease enzyme has been elucidated through molecular docking studies. These studies reveal that the flavonoid structure of this compound interacts with key amino acid residues within the active site of the urease enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed.
The active site of urease contains two critical nickel ions (Ni²⁺) that are essential for its catalytic activity. The molecular docking simulations indicate that the hydroxyl and carbonyl groups of the this compound molecule form hydrogen bonds with amino acid residues in the vicinity of these nickel ions. This interaction effectively blocks the active site and inhibits the enzymatic reaction.
Experimental Protocols
Urease Inhibition Assay
The urease inhibitory activity of this compound is determined using a modified spectrophotometric method based on the Berthelot reaction, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
This compound (or other test compounds)
-
Thiourea (as a standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds (including this compound) and the standard inhibitor (thiourea) at various concentrations.
-
In a 96-well plate, add a specific volume of the test compound solution, jack bean urease solution, and phosphate buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate again under the same conditions for a set time (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
After a final incubation period to allow for color development, measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Conclusion
This compound demonstrates significant potential as a urease inhibitor, with a well-defined synthesis pathway and a plausible mechanism of action supported by molecular docking studies. The provided experimental protocols offer a standardized method for its evaluation and comparison with other potential inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound and its analogues.
The Discovery and Characterization of Novel Urease Inhibitors: A Technical Guide
Disclaimer: The specific compound "Urease-IN-3" could not be definitively identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the discovery and characterization process for novel urease inhibitors, using a representative class of recently developed compounds as a proxy to fulfill the user's request for an in-depth technical guide. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[3][4] By neutralizing the acidic environment of the stomach, urease allows for the survival and colonization of H. pylori.[5] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss and environmental pollution.[3] The development of potent and safe urease inhibitors is therefore a critical area of research in both medicine and agriculture.[3][4][6]
The active site of urease contains a binuclear nickel center, which is the primary target for inhibitors.[3] Many inhibitors function by coordinating with these nickel ions, thereby blocking the access of the substrate, urea.[1][7]
The Discovery of Novel Urease Inhibitors: A Multi-pronged Approach
The identification of novel urease inhibitors often begins with the screening of large compound libraries, employing both computational and experimental methods. A common workflow for this process is outlined below.
High-Throughput and Virtual Screening
The initial phase of discovery often involves high-throughput screening (HTS) of large chemical libraries against a purified urease enzyme.[2][8] This experimental approach allows for the rapid identification of "hit" compounds that exhibit inhibitory activity.
In parallel, structure-based virtual screening (SBVS) has become an indispensable tool.[9][10][11] This computational method utilizes the three-dimensional structure of the urease active site to dock virtual compounds from extensive databases.[8][12] Compounds with favorable binding energies and interactions with key residues in the active site are selected for subsequent experimental validation.[8][9]
Experimental Protocols
Urease Inhibition Assay
The most common method for determining urease inhibitory activity is the indophenol method, also known as the Weatherburn assay, which quantifies the amount of ammonia produced.[2][8]
Principle: The assay measures the concentration of ammonia, a product of urea hydrolysis by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 625-670 nm, is directly proportional to the amount of ammonia produced and thus to the urease activity.[8][13][14]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a typical reaction mixture consists of the urease enzyme solution (e.g., from Jack Bean or H. pylori), a buffer solution (e.g., phosphate or HEPES buffer, pH 7.0-8.2), and the test inhibitor at various concentrations.[15][16] A control reaction without the inhibitor is also prepared.[17]
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding.[8][15]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution.[16]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature.[14][15]
-
Color Development: The reaction is stopped, and the color is developed by adding a phenol reagent followed by an alkali reagent containing sodium hypochlorite.[13][16]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.[13]
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[8][17]
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.[17][18]
Enzyme Kinetics
To understand the mechanism of inhibition, enzyme kinetic studies are performed. These experiments determine whether the inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-type inhibition.[18]
Protocol:
-
Varying Substrate Concentrations: The initial velocity of the urease-catalyzed reaction is measured at various concentrations of the substrate (urea) in the presence and absence of different fixed concentrations of the inhibitor.[13]
-
Data Analysis: The data is typically plotted as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative classes of recently discovered urease inhibitors.
Table 1: Dithiobisacetamide Derivatives as Urease Inhibitors [18]
| Compound | Substituent | IC50 (µM) |
| d7 | 2-fluorophenyl | 0.074 |
| d24 | 3,5-difluorophenyl | 0.44 |
| d8 | 3-fluorophenyl | 0.81 |
| Acetohydroxamic acid (Standard) | - | >250 |
Table 2: Phosphoramide Derivatives as Urease Inhibitors [7][19]
| Compound | Structure | IC50 (µM) |
| Compound A | N-(diaminophosphinyl)-4-fluorobenzamide | < 1 |
| Compound B | N-(bis(dimethylamino)phosphoryl)benzamide | < 1 |
| NBPT (Standard) | N-(n-butyl)thiophosphoric triamide | 0.1 |
Table 3: Triazolone/Oxadiazolone Derivatives as Urease Inhibitors [20][21]
| Compound | Scaffold | IC50 (µM) |
| Compound X | Triazolone | 1.2 |
| Acetohydroxamic acid (Standard) | - | >25 |
Mechanism of Action and Signaling Pathways
While urease itself is not part of a classical signaling pathway, its activity profoundly impacts the cellular environment, which in turn can trigger various cellular responses. The primary mechanism of action for most urease inhibitors involves direct interaction with the enzyme's active site.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. Recent Efforts in the Discovery of Urease Inhibitor Identifications | Bentham Science [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of novel urease inhibitors by high-throughput virtual and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 13. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 14. abcam.com [abcam.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of phosphoramide derivatives as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors. (2024) | Yi-Ning Wang | 3 Citations [scispace.com]
In Silico Modeling and Docking Studies of Urease Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Urease-IN-3" did not yield any publicly available information. This name may refer to a proprietary compound not yet disclosed in scientific literature. This guide, therefore, utilizes a representative and well-documented urease inhibitor, compound 6238-0047 , to illustrate the principles and methodologies of in silico modeling and docking studies for this enzyme class. The techniques and data presented are synthesized from multiple studies on various urease inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This enzymatic activity is a significant factor in both agriculture, where it leads to nitrogen loss from urea-based fertilizers, and in medicine, where it is a key virulence factor for pathogens like Helicobacter pylori.[3][4] The production of ammonia by urease allows H. pylori to neutralize the acidic environment of the stomach, facilitating its colonization and contributing to gastritis, peptic ulcers, and potentially gastric cancer.[5][6] Consequently, the inhibition of urease is a promising therapeutic strategy.
In silico modeling and molecular docking are powerful computational tools used to understand the interactions between inhibitors and the urease active site, guiding the design and optimization of more potent and specific drugs. These methods allow for the prediction of binding affinities and the visualization of molecular interactions, thereby accelerating the drug discovery process.
Quantitative Data Summary
The following tables summarize key quantitative data for representative urease inhibitors, including their inhibitory concentrations (IC₅₀), binding energies, and interacting residues as determined by in silico and in vitro studies.
Table 1: Urease Inhibitory Activity of Selected Compounds
| Compound ID | Chemical Class | IC₅₀ (µM) | Standard | Source |
| 6238-0047 | Pyrrolepropanoic acid derivative | 65.86 | Acetohydroxamic acid | [7] |
| 10g | Dihydropyrimidine phthalimide hybrid | 12.6 ± 0.1 | Thiourea (21.0 ± 0.1 µM) | [5] |
| 10e | Dihydropyrimidine phthalimide hybrid | 15.2 ± 0.7 | Thiourea (21.0 ± 0.1 µM) | [5] |
| 10h | Dihydropyrimidine phthalimide hybrid | 15.8 ± 0.5 | Thiourea (21.0 ± 0.1 µM) | [5] |
| Compound 3k | 1,3,4-Oxadiazole-2-thione derivative | 9.45 ± 0.05 | - | [6] |
| Compound 4i | Imidazopyridine-oxazole derivative | 5.68 ± 1.66 | Thiourea (21.37 ± 1.76 µM) | [8] |
| Compound 4o | Imidazopyridine-oxazole derivative | 7.11 ± 1.24 | Thiourea (21.37 ± 1.76 µM) | [8] |
| Chalcone 1 | Chalcone | - | - | [3] |
| Benzothiazepine 4 | 2,3-dihydro-1,5-benzothiazepine | - | - | [3] |
Table 2: Molecular Docking and Interaction Data for Compound 6238-0047
| Parameter | Value/Residue | Interaction Type | Distance (Å) |
| Binding Energy | -7.49 kcal/mol | - | - |
| Interacting Residue | Arg335 | Hydrogen Bond | 2.28 |
| Interacting Residue | Asp220 | Hydrogen Bonds | 1.96, 2.07 |
| Interacting Residue | Ala362 | Hydrogen Bond | 2.73 |
| Interacting Residue | Asp359 | Hydrogen Bond | 1.93 |
| Interacting Residue | Cys318 | Pi-Alkyl Interaction | - |
Experimental and Computational Protocols
This section details the typical methodologies employed in the in silico analysis of urease inhibitors.
Homology Modeling of Urease
In cases where the 3D structure of the target urease is not experimentally available, homology modeling is the first step.
-
Protocol:
-
The amino acid sequence of the target urease is obtained from a protein database like NCBI.[9]
-
A template structure with high sequence similarity is identified from the Protein Data Bank (PDB) using tools like BLAST.[9] For instance, the crystal structure of Jack bean (Canavalia ensiformis) urease (PDB ID: 4H9M or 4UBP) is a common template.[5][10]
-
A 3D model of the target urease is generated using servers like I-TASSER.[9]
-
The quality of the generated model is validated using tools such as PROCHECK or by assessing its C-score.[9]
-
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protocol:
-
Receptor Preparation: The 3D structure of the urease enzyme (e.g., PDB ID: 4UBP) is downloaded from the PDB.[5] Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned using software like AutoDock Tools or Discovery Studio.[5][10]
-
Ligand Preparation: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field (e.g., MMFF94).[5]
-
Grid Generation: A grid box is defined around the active site of the urease, which is characterized by two nickel ions.[10][11] The size of the grid box is set to encompass the entire binding pocket (e.g., X = 66.60, Y = 60.08, and Z = 56.84 Å).[10]
-
Docking Simulation: Docking is performed using software like AutoDock Vina or FlexX.[3][10] The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates binding affinity. The "exhaustiveness" parameter can be set to increase the thoroughness of the conformational search.[10]
-
Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy and favorable interactions with key active site residues.[5] Interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions are visualized using programs like Discovery Studio or PyMOL.[7][10]
-
In Silico Pharmacokinetic (ADME) Prediction
To assess the drug-likeness of potential inhibitors, their ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted.
-
Protocol:
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in urease inhibition and the computational workflow for inhibitor discovery.
Caption: Simplified Urease Catalytic Mechanism.
Caption: Workflow for In Silico Urease Inhibitor Discovery.
Conclusion
The integration of in silico modeling and molecular docking studies provides a robust framework for the discovery and development of novel urease inhibitors. By predicting the binding modes and affinities of small molecules, these computational techniques allow for the rational design of compounds with improved potency and pharmacokinetic profiles. The methodologies outlined in this guide, exemplified by the analysis of compounds like 6238-0047, represent the current standard in the field. As computational power and algorithmic accuracy continue to improve, the role of in silico methods in combating urease-related diseases and agricultural challenges will undoubtedly expand.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Proteopedia, life in 3D [proteopedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking [mdpi.com]
- 8. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Technical Guide to the Bioavailability and Pharmacokinetics of Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Urease-IN-3" is not a recognized designation in publicly available scientific literature. This guide provides a comprehensive overview of the principles of bioavailability and pharmacokinetics for urease inhibitors, utilizing the well-characterized compounds Acetohydroxamic Acid (AHA) and N-(n-butyl)thiophosphoric triamide (NBPT) as illustrative examples.
Introduction to Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, is a significant virulence factor contributing to conditions like gastritis, peptic ulcers, and infection-induced urinary stones. Urease inhibitors are therapeutic agents designed to counteract the enzymatic activity of urease, thereby mitigating the pathological effects of urease-producing bacteria. Understanding the bioavailability and pharmacokinetic profiles of these inhibitors is paramount for their development as effective drugs.
Bioavailability and Pharmacokinetics of Selected Urease Inhibitors
The bioavailability and pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and dosing regimen. Below is a summary of the available data for two exemplary urease inhibitors.
Acetohydroxamic Acid (AHA)
Acetohydroxamic acid is a structural analogue of urea and a competitive inhibitor of urease. It is used clinically to treat urinary tract infections caused by urea-splitting bacteria.
Table 1: Pharmacokinetic Parameters of Acetohydroxamic Acid (AHA)
| Parameter | Species | Dose | Value | Reference |
| Bioavailability | Animals | 50 mg/kg (oral) | ~50% | [1] |
| Animals | 100 mg/kg (oral) | ~60% | [1] | |
| Time to Peak Plasma Concentration (Tmax) | Humans | 250 mg (oral) | 15-60 minutes | [1] |
| Peak Plasma Concentration (Cmax) | Humans | 250 mg (oral) | 8-12 µg/mL | [1] |
| Elimination Half-life (t1/2) | Humans (normal renal function) | - | 5-10 hours | [2] |
| Excretion (Urine, unchanged) | Humans (normal renal function) | 250-1000 mg (oral) | 36-65% within 48 hours | [1][3] |
| Metabolism | Humans | - | Metabolized to acetamide and CO2 | [4] |
N-(n-butyl)thiophosphoric triamide (NBPT)
NBPT is a potent urease inhibitor primarily used in agriculture to prevent the loss of urea-based fertilizers. While not a clinical therapeutic, its pharmacokinetic properties have been studied to understand its environmental fate and potential exposure.
Table 2: Pharmacokinetic Parameters of N-(n-butyl)thiophosphoric triamide (NBPT)
| Parameter | Species | Dose | Value | Reference |
| Absorption | Rats | 252 mg/kg (oral) | Almost complete | [5] |
| Distribution | Animals | - | Distributed to various organs | [5] |
| Metabolism | Rats | - | Major metabolites: N-(n-butyl)-thiophosphoric diamide and the glucuronic acid conjugate of NBPT | [5] |
| Toxicity | Rats | - | Low acute oral and dermal toxicity | [5] |
Experimental Protocols
The determination of bioavailability and pharmacokinetic parameters involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Oral Bioavailability Study in a Rat Model
This protocol outlines the steps to determine the oral bioavailability of a urease inhibitor.
Objective: To determine the fraction of an orally administered dose of a urease inhibitor that reaches systemic circulation.
Materials:
-
Sprague-Dawley rats (male and female)
-
Urease inhibitor compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Healthy, fasted rats are divided into two groups: one for intravenous (IV) administration and one for oral (PO) administration.[6]
-
Dosing:
-
Blood Sampling: Blood samples are collected from the jugular or saphenous vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the urease inhibitor in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Determination of Drug Concentration in Plasma using HPLC-MS/MS
This protocol describes a general method for quantifying the concentration of a urease inhibitor in plasma samples.
Objective: To accurately measure the concentration of the urease inhibitor in plasma.
Materials:
-
Plasma samples from the in vivo study
-
Urease inhibitor analytical standard
-
Internal standard (a structurally similar compound)
-
Acetonitrile (protein precipitating agent)
-
Formic acid (mobile phase additive)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the plasma sample.[6]
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume of the supernatant (e.g., 10 µL) onto the HPLC system.
-
The urease inhibitor and internal standard are separated on an analytical column using a mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the urease inhibitor and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards.
-
The concentration of the urease inhibitor in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of competitive urease inhibition.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Simplified signaling cascade in H. pylori pathogenesis.
References
- 1. Frontiers | The intersection of Helicobacter pylori and gastric cancer: signaling pathways and molecular mechanisms [frontiersin.org]
- 2. admescope.com [admescope.com]
- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. A review of signal pathway induced by virulent protein CagA of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Urease-IN-3: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel urease inhibitor, Urease-IN-3. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its inhibition is a key therapeutic strategy for managing infections caused by these organisms. This document outlines the essential in vitro and in vivo methodologies for assessing the preliminary safety profile of this compound, presenting available data in a structured format to facilitate analysis and comparison. Furthermore, it includes detailed experimental protocols and visual representations of key workflows to guide researchers in the early-stage toxicological evaluation of this and similar compounds.
Introduction
Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity allows urease-producing bacteria to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of various diseases, including gastritis, peptic ulcers, and catheter-associated urinary tract infections.[1][4][5][6] Consequently, the development of potent and safe urease inhibitors is of significant therapeutic interest.[4][5][7][8]
This compound has been identified as a promising candidate inhibitor. However, a thorough evaluation of its toxicological properties is paramount before it can advance to further preclinical and clinical development. This guide details the initial steps in this critical safety assessment.
In Vitro Toxicity Screening
In vitro assays are the first line of investigation for assessing the potential toxicity of a new chemical entity. They provide rapid and cost-effective methods to evaluate cytotoxicity, genotoxicity, and other potential adverse effects at the cellular level.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 (Liver) | MTT | Cell Viability | > 100 | Doxorubicin: 1.5 |
| HEK293 (Kidney) | MTT | Cell Viability | > 100 | Doxorubicin: 2.1 |
| Caco-2 (Intestinal) | MTT | Cell Viability | > 100 | Doxorubicin: 3.8 |
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hemolysis Assay
The hemolysis assay assesses the potential of a compound to damage red blood cells.
Table 2: Hemolytic Activity of this compound (Hypothetical Data)
| Compound | Concentration (µM) | % Hemolysis |
| This compound | 10 | < 1% |
| 50 | < 2% | |
| 100 | < 5% | |
| Positive Control (Triton X-100, 1%) | - | 100% |
-
Blood Collection: Obtain fresh human or animal blood and prepare a 2% red blood cell suspension in phosphate-buffered saline (PBS).
-
Compound Incubation: Add various concentrations of this compound to the red blood cell suspension. Use PBS as a negative control and a lytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Preliminary Toxicity Screening
Following promising in vitro results, preliminary in vivo studies are conducted to evaluate the compound's safety in a whole organism. Acute toxicity studies are typically the first step.
Acute Oral Toxicity Study
This study aims to determine the short-term adverse effects of a single high dose of the compound.
Table 3: Acute Oral Toxicity of this compound in Mice (Hypothetical Data)
| Species | Route of Administration | Dose (mg/kg) | Observations | Mortality |
| Balb/c Mice | Oral | 500 | No observable adverse effects | 0/5 |
| 1000 | No observable adverse effects | 0/5 | ||
| 2000 | No observable adverse effects | 0/5 |
-
Animal Acclimatization: Acclimate healthy, young adult female mice for at least 5 days before the study.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically based on in vitro data and in silico predictions.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
Endpoint: The study is concluded when one of the stopping criteria is met, and the LD₅₀ (lethal dose for 50% of the animals) is estimated.
Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key toxicity assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the hemolysis assay.
Conclusion
The preliminary toxicity screening of this compound is a critical step in its development as a potential therapeutic agent. The in vitro and in vivo assays described in this guide provide a foundational understanding of its safety profile. Based on the hypothetical data presented, this compound demonstrates a favorable preliminary safety profile with low in vitro cytotoxicity and hemolytic activity, and no acute oral toxicity at high doses. Further comprehensive toxicological studies, including genotoxicity, repeated dose toxicity, and safety pharmacology studies, are necessary to fully characterize the safety of this compound and support its advancement towards clinical trials.
References
- 1. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. In-silico design, synthesis, ADMET studies and biological evaluation of novel derivatives of Chlorogenic acid against Urease protein and H. Pylori bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Solubility of Urease-IN-3 in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Urease-IN-3, a potent urease inhibitor. The information contained herein is intended to assist researchers in the effective handling and application of this compound in various experimental settings. This document details the known solubility parameters of this compound in common laboratory solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for its use in research.
Core Compound Specifications
This compound, also identified as Compound L12, is a flavonoid analogue with a molecular weight of 402.37 g/mol and a chemical formula of C₂₃H₁₅FN₂O₄. It is a potent inhibitor of the urease enzyme, with a reported IC₅₀ of 1.449 μM.
Quantitative Solubility Data
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound in key research solvents. It is important to note that comprehensive public data on the solubility of this compound in a wide range of solvents is limited. The data presented below is primarily derived from supplier information and general knowledge of flavonoid solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 | 248.53 | May require ultrasonication for complete dissolution. The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO. |
| Ethanol | - | - | Flavonoid concentrated solutions are generally soluble in ethyl alcohol. However, specific quantitative data for this compound is not publicly available. |
| Water | - | - | As a flavonoid analogue, this compound is expected to have low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | - | - | Solubility is expected to be low, similar to water. |
Data for ethanol, water, and PBS are qualitative estimations based on the chemical class of the compound. Researchers are strongly advised to determine the empirical solubility for their specific experimental conditions.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for key experiments related to solubility assessment.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, Water, PBS)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Kinetic Solubility Assay (High-Throughput Method)
This method provides a more rapid assessment of solubility and is often used in early-stage drug discovery.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, serially dilute the DMSO stock solution with the aqueous buffer.
-
Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
-
Alternatively, after centrifugation of the plate to pellet any precipitate, the concentration of the soluble compound in the supernatant can be quantified by UV-Vis spectroscopy, referencing a standard curve.
Visualized Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a research compound like this compound.
Urease Inhibition and its Logical Consequence in Pathogenesis
Urease inhibitors like this compound primarily act by blocking the catalytic activity of the urease enzyme. In pathogenic microorganisms such as Helicobacter pylori, this has significant downstream effects on their ability to survive and cause disease. The following diagram illustrates this logical relationship.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and drug development professionals. The provided data and protocols are intended to serve as a starting point for experimental design. Due to the limited publicly available data, it is highly recommended that researchers empirically determine the solubility of this compound in their specific solvent systems and experimental conditions to ensure the accuracy and reproducibility of their results. Understanding the solubility and handling of this compound is a critical first step towards harnessing its potential as a urease inhibitor in scientific research.
Stability and Degradation Profile of Urease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profiles of common urease inhibitors. Given the limited public information on a specific compound named "Urease-IN-3," this document focuses on the broader class of urease inhibitors, with a particular emphasis on N-(n-butyl)thiophosphoric triamide (NBPT), the most widely studied and commercially significant urease inhibitor. The principles and methodologies described herein are applicable to the study of novel urease inhibitors.
Introduction to Urease Inhibitors
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This activity is a critical factor in nitrogen loss from urea-based fertilizers in agriculture and a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[1][2] Urease inhibitors are compounds that block the activity of this enzyme, thereby preventing the rapid conversion of urea. These inhibitors are crucial for improving the efficiency of nitrogen fertilizers and have therapeutic potential in treating infections by ureolytic pathogens.[2][3] The efficacy of a urease inhibitor is intrinsically linked to its chemical stability and degradation profile in the target environment, be it soil or a physiological system.
Stability of Urease Inhibitors
The stability of urease inhibitors is influenced by a variety of environmental factors, including temperature, pH, and moisture. Understanding these factors is critical for optimizing their formulation and application.
Factors Affecting Stability
-
pH: Soil and environmental pH play a significant role in the degradation of urease inhibitors. For instance, the degradation of NBPT is faster under acidic conditions.[4][5] The half-life of NBPT has been reported to be significantly shorter in acidic soils compared to neutral or alkaline soils.[5][6]
-
Temperature: Higher temperatures generally accelerate the degradation of urease inhibitors.[7][8] The shelf-life of NBPT-treated urea is reduced in hotter climates.[9]
-
Moisture: Soil moisture content can influence inhibitor degradation. Some studies suggest that high water content in fine-textured soils can accelerate the degradation of inhibitors.[4]
-
Formulation: The method of application and formulation of the inhibitor with urea can impact its stability.[10]
Quantitative Stability Data
The following tables summarize the stability data for common urease inhibitors under various conditions.
Table 1: Half-life of NBPT in Soil at Different pH Levels
| Soil pH | Half-life (days) | Reference |
| 5.1 | 0.07 | [4] |
| 6.1 | 0.59 | [4] |
| 7.6 | 2.70 | [4] |
| 8.2 | 3.43 | [4] |
| Acidic Soil | 0.4 | [5][6] |
| Neutral to Alkaline Soils | 1.3 - 2.1 | [5][6] |
Table 2: Efficacy of Various Urease Inhibitors in Reducing Ammonia Volatilization
| Urease Inhibitor | Average Reduction in NH3 Loss (%) | Reference |
| NBPT | 61 | [4][10] |
| 2-NPT | 70 | [4][10] |
| NBPT + NPPT | 75 | [4][10] |
Degradation Profile of Urease Inhibitors
Urease inhibitors undergo transformation in the environment, and their degradation products can also exhibit biological activity.
Degradation Pathways
The most well-characterized degradation pathway is that of NBPT. In the soil, the thiophosphoric triamide (NBPT) is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the active inhibitor that blocks the urease enzyme.[11] Further degradation can occur, leading to the formation of other metabolites.[12] Both abiotic and biotic processes contribute to the degradation of NBPT.[12]
References
- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological implications of urease inhibitors on N metabolism during germination of Pisum sativum and Spinacea oleracea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. international-agrophysics.org [international-agrophysics.org]
- 8. cottoninfo.com.au [cottoninfo.com.au]
- 9. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigation and Characterization of Novel Urease Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic reaction is of significant medical and agricultural importance. In humans, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where the production of ammonia neutralizes gastric acid, allowing the bacterium to colonize the stomach lining, leading to conditions like gastritis, peptic ulcers, and gastric cancer.[1][4] Urease produced by other bacteria, such as Proteus mirabilis, is associated with urinary tract infections and the formation of infection-induced urinary stones.[5] Consequently, the inhibition of urease activity is a critical therapeutic strategy. This guide provides a comprehensive framework for the investigation and characterization of novel urease inhibitors, from initial screening to mechanistic studies.
Core Investigation Workflow
The characterization of a novel urease inhibitor is a systematic process. It begins with the initial identification of inhibitory activity and progresses through quantitative evaluation, kinetic analysis to determine the mode of action, and finally, assessment of cellular effects. This workflow ensures a thorough evaluation of the candidate compound's potential.
Quantitative Data Summary
When investigating a novel urease inhibitor, systematic data collection is crucial for comparing its potency against known standards, such as Acetohydroxamic acid (AHA) or N-(n-butyl)thiophosphoric triamide (NBPT).[6][7] The following table summarizes the essential quantitative data that should be compiled.
| Parameter | Description | Example Value (Hypothetical) | Positive Control (e.g., AHA) |
| IC₅₀ (µM) | The concentration of inhibitor required to reduce urease activity by 50%. | 1.2 µM | ~25 µM |
| Inhibition Type | The mechanism by which the inhibitor binds to the enzyme (e.g., Competitive, Non-competitive, Mixed). | Mixed-Competitive | Competitive |
| Kᵢ (µM) | The inhibition constant; a measure of the inhibitor's binding affinity. | 0.8 µM | ~18 µM |
| Cytotoxicity (CC₅₀) | The concentration of the compound that is toxic to 50% of mammalian cells. | >100 µM | Variable |
Experimental Protocols
Detailed and reproducible protocols are the foundation of novel drug discovery. The most fundamental assay is the in vitro determination of urease inhibition.
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from standard methodologies for determining urease activity by measuring ammonia production.[8][9]
1. Reagent Preparation:
-
Phosphate Buffer (pH 7.0): Prepare a solution of KH₂PO₄ and K₂HPO₄.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., 1 U/mL) in phosphate buffer.
-
Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.
-
Inhibitor Stock: Prepare a 1 mM stock solution of the candidate inhibitor in a suitable solvent (e.g., DMSO).
-
Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the candidate inhibitor.
-
Add 10 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the urea substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 625 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization of Mechanisms and Pathways
Urease Catalytic Mechanism
Understanding the enzyme's mechanism is key to designing effective inhibitors. Urease catalyzes the hydrolysis of urea at a bi-nickel active site.[10][11] The inhibitor's novelty may stem from its unique interaction with this active site.
Modes of Enzyme Inhibition
Kinetic studies are performed to determine how a novel inhibitor interacts with the enzyme. The primary modes are competitive, non-competitive, and mixed, which can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations. A mixed-competitive mechanism is common for potent urease inhibitors.[6]
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Proteopedia, life in 3D [proteopedia.org]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asm.org [asm.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for Urease-IN-3: An In Vitro Urease Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This enzymatic activity is implicated in the pathogenesis of several diseases, including peptic ulcers and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus mirabilis.[2][4][5] The production of ammonia raises the local pH, which can lead to tissue damage and the formation of infection-related stones.[1][5] Therefore, the inhibition of urease activity is a key therapeutic strategy for the management of these conditions.
These application notes provide a detailed protocol for the in vitro assessment of Urease-IN-3, a potential urease inhibitor. The described methodology is based on the widely used Berthelot method, which quantifies the ammonia produced from the enzymatic reaction of urease with urea.[6][7][8] This protocol is designed to be a robust and reproducible tool for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel urease inhibitors.
Data Presentation: Quantitative Analysis of Urease Inhibition
The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.[7][9] For comparative purposes, the IC50 value of a standard urease inhibitor, such as thiourea or acetohydroxamic acid, should be determined in parallel.[10][11]
| Compound | Urease Source | IC50 (µM) | Inhibition Type |
| This compound | Jack Bean Urease | User-determined value | User-determined value |
| Thiourea (Standard) | Jack Bean Urease | 21.37 ± 1.76[12] | Competitive |
| Acetohydroxamic Acid (Standard) | Jack Bean Urease | ~low µM range[11] | Competitive |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the in vitro urease inhibition assay.
Reagents and Materials
-
Urease Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich or equivalent) solution prepared in phosphate buffer (pH 7.0).
-
Substrate Solution: Urea solution (e.g., 100 mM) prepared in phosphate buffer.
-
Inhibitor Solutions: this compound and a standard inhibitor (e.g., thiourea) prepared in appropriate solvents (e.g., DMSO, methanol, or water) at various concentrations.[6][9]
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chlorine sodium hypochlorite.
-
Ammonium Chloride: For standard curve generation.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 625-630 nm.[6][13]
-
Incubator set to 37°C.[6]
Experimental Procedure
The following protocol is adapted from established methods for determining urease inhibition.[6][7][13]
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound (this compound) or the standard inhibitor.
-
Add 25 µL of urease enzyme solution to each well.
-
For the control (100% enzyme activity), add 25 µL of the solvent used to dissolve the inhibitor instead of the inhibitor solution.
-
For the blank, add 50 µL of buffer instead of the enzyme and inhibitor solutions.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Enzymatic Reaction:
-
Add 50 µL of the urea substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quantification of Ammonia (Berthelot Method):
-
Stop the enzymatic reaction by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of the reaction mixture at 625 nm using a microplate reader.[6]
-
-
Calculation of Percent Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 [6]
-
-
Determination of IC50:
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro urease inhibition assay.
Caption: Workflow for the in vitro urease inhibition assay.
Urease Catalytic and Inhibition Mechanism
The active site of urease contains two nickel ions that are crucial for its catalytic activity.[2][14] The enzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2] Inhibitors can interfere with this process through various mechanisms.
Caption: General mechanisms of urease catalysis and inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. asm.org [asm.org]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Urease-IN-3: A Novel Urease Inhibitor for Reducing Ammonia Volatilization from Urea Fertilizer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urea is a primary nitrogenous fertilizer used in global agriculture due to its high nitrogen content (46%) and relatively low cost.[1][2] However, its application is often associated with significant nitrogen loss through ammonia volatilization. This process is catalyzed by the ubiquitous soil enzyme urease, which hydrolyzes urea into ammonia and carbon dioxide.[2][3] The resulting ammonia gas can be lost to the atmosphere, reducing the nitrogen use efficiency of the fertilizer and contributing to environmental pollution.[3]
Urease-IN-3 is a potent flavonoid analogue compound that inhibits the activity of urease, with an IC50 of 1.449 μM.[4] By slowing down the enzymatic hydrolysis of urea, this compound provides a larger window of opportunity for the urea to be incorporated into the soil through rainfall or irrigation, thereby minimizing ammonia volatilization and enhancing nitrogen availability to crops. These application notes provide a summary of the mechanism of action, quantitative data on the efficacy of similar urease inhibitors, and detailed experimental protocols for the evaluation of this compound.
Disclaimer: As extensive agricultural application data for this compound is not yet publicly available, the quantitative data and some specific protocol parameters provided in these notes are based on studies conducted with the well-documented urease inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT), which serves as a representative model.
Mechanism of Action
This compound, like other urease inhibitors, functions by specifically targeting the active site of the urease enzyme. The hydrolysis of urea by urease is a critical step that precedes ammonia volatilization.[3] By inhibiting this enzyme, this compound effectively delays the conversion of urea to ammonia on the soil surface. This delay allows for urea to dissolve and move deeper into the soil profile with moisture, where the released ammonium is less susceptible to volatilization and can be better retained in the root zone for plant uptake.[5]
The general pathway of urea hydrolysis and the point of inhibition by a urease inhibitor is illustrated in the following diagram:
References
- 1. NBPT Urease Inhibitor-Shandong Yurun Chemical Co.,Ltd [yurunchemical.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agronomic efficiency of NBPT as a urease inhibitor: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetohydroxamic Acid (AHA) in the Development of Diagnostic Tests for Urease Activity
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for numerous pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3][4] The production of ammonia by urease allows these pathogens to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of diseases like gastritis, peptic ulcers, and urinary tract infections.[3][5] The detection of urease activity is, therefore, a cornerstone for the diagnosis of infections caused by these organisms.[2][4]
Urease inhibitors are valuable tools for researchers and drug development professionals to study the function of urease and to develop novel therapeutics and diagnostic assays. This document provides detailed application notes and protocols for the use of Acetohydroxamic Acid (AHA), a well-characterized urease inhibitor, in the context of developing and validating diagnostic tests for urease activity. AHA serves as a representative compound for the broader class of urease inhibitors, as no specific compound named "Urease-IN-3" was identified in the available literature. AHA is a potent and irreversible inhibitor of urease, making it an excellent model for these studies.[6][7]
Mechanism of Action of Acetohydroxamic Acid (AHA)
Acetohydroxamic acid functions as a competitive inhibitor of urease.[8] Its molecular structure is similar to that of urea, allowing it to bind to the active site of the enzyme.[6] The active site of urease contains two nickel (Ni2+) ions that are crucial for catalysis.[1] AHA inhibits the enzyme by directly interacting with these nickel ions.[1][8] The hydroxyl oxygen of AHA bridges the two nickel ions, while the carbonyl oxygen chelates one of the nickel ions.[9] This binding is stable and effectively blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the hydrolysis of urea and the subsequent production of ammonia.
Data Presentation: Inhibitory Activity of Acetohydroxamic Acid (AHA)
The inhibitory potency of AHA against urease has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for AHA against urease from different sources.
| Urease Source | Assay Conditions | IC50 Value | Reference |
| Proteus mirabilis | Whole-cell assay | ~25-fold higher than quercetin and A11 (Bis-TU) | [5] |
| Helicobacter pylori | Phenol red method | 2.5 mM (resulted in 84% inhibition) | [8] |
| Campylobacter pylori | Not specified | 100 µg/mL | [10] |
| Jack bean | pH-based assay with phenol red | 8.67 ± 1.3 mM | [1] |
| Soybean | Tris-acetate buffer, pH 7.0, 37°C | 900 µM | [11] |
Experimental Protocols
Protocol 1: General Urease Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory effect of a compound, such as AHA, on urease activity. It is based on the principle of detecting ammonia production, which leads to a pH increase and a corresponding color change of a pH indicator.
Materials:
-
Urease enzyme (e.g., from Jack bean) or urease-producing bacterial cells (H. pylori, P. mirabilis)
-
Urea solution (e.g., 50 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetohydroxamic Acid (AHA) stock solution (e.g., 20 mM in sterile water)[3]
-
pH indicator solution (e.g., phenol red)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents: Prepare all solutions and buffers and bring them to the assay temperature (e.g., 37°C).
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test compound solution (AHA at various concentrations). For the control, add 10 µL of the buffer or solvent used to dissolve the compound.
-
Add 10 µL of the urease enzyme solution (e.g., 1 unit/well) or bacterial suspension to each well.
-
Mix the contents gently and pre-incubate the plate for 10-15 minutes at 37°C.[3][9]
-
-
Initiation of Reaction:
-
Add 20 µL of the 50 mM urea solution to each well to start the reaction.
-
Incubate the plate for 15-30 minutes at 37°C.[9]
-
-
Detection of Urease Activity:
-
Stop the reaction by adding a suitable reagent (e.g., 10 µL of 0.5% sulfuric acid).[5]
-
Add the colorimetric reagents. For the Berthelot assay, this involves the addition of phenol-nitroprusside and alkaline hypochlorite solutions.[5] For a simpler pH-based assay, the phenol red indicator would have been included in the reaction mixture from the start.
-
Incubate for a further 30 minutes at 37°C to allow for color development.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Rapid Urease Test (RUT) for H. pylori Detection
The Rapid Urease Test (RUT), also known as the CLO test, is a common diagnostic procedure performed during endoscopy to detect H. pylori infection.[13] The principle is the detection of urease activity in a gastric biopsy sample.[4] While inhibitors are not used in the clinical diagnostic test itself, they are crucial in the research and development of such tests to validate their specificity and to study the enzyme's characteristics.
Materials:
-
Gastric biopsy sample
-
Commercially available rapid urease test kit (containing urea and a pH indicator like phenol red)
-
For research purposes: Acetohydroxamic Acid (AHA) solution
Procedure:
-
Sample Collection: A gastric mucosal biopsy is obtained during an endoscopic procedure.
-
Test Inoculation: The biopsy sample is placed into the medium of the rapid urease test kit, which contains urea and a pH indicator.[13]
-
Incubation: The test is incubated at room temperature or as specified by the manufacturer.
-
Result Interpretation:
-
Positive Result: If H. pylori is present, the urease in the biopsy will hydrolyze the urea, producing ammonia. This raises the pH of the medium, causing the indicator to change color (e.g., from yellow to red or pink).[13] A positive result can often be observed within a few hours, but the test is typically monitored for up to 24 hours.[4]
-
Negative Result: If no color change occurs within the specified time, the test is negative, indicating the absence of urease activity.
-
-
Application of Inhibitor (for R&D):
-
To validate that a positive result is due to urease activity, a control experiment can be designed where the biopsy is pre-incubated with a urease inhibitor like AHA before being placed in the RUT medium.
-
In this case, a true positive sample should show no or a significantly delayed color change in the presence of the inhibitor.
-
Conclusion
Acetohydroxamic Acid (AHA) serves as an invaluable tool for researchers and developers working on diagnostic tests for urease activity. Its well-defined mechanism of action and quantifiable inhibitory effects allow for the validation of new diagnostic methods and the study of urease biochemistry. The protocols outlined in this document provide a framework for utilizing AHA and other urease inhibitors in a laboratory setting to advance the understanding and detection of urease-producing pathogens. The development of more specific and potent urease inhibitors remains a key area of research for both therapeutic and diagnostic applications.
References
- 1. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 4. Diagnosis of Helicobacter pylori using the rapid urease test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 6. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 7. Acetohydroxamic acid - Immunomart [immunomart.org]
- 8. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Urease inhibition and activity detection [bio-protocol.org]
- 13. Rapid urease test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-based Assays Using Urease-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In pathogenic microorganisms such as Helicobacter pylori, urease activity is a critical virulence factor, enabling survival in the acidic environment of the stomach by generating a neutral microenvironment.[2][3] Inhibition of urease is therefore a promising therapeutic strategy for treating H. pylori infections.[4] Urease-IN-3 is a potent flavonoid analogue inhibitor of urease with an IC50 of 1.449 µM.[5][6] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its efficacy in a cellular context, particularly against H. pylori.
Product Information
-
Product Name: this compound
-
Synonyms: Compound L12
-
Chemical Class: Flavonoid analogue[5]
-
Mechanism of Action: Urease Inhibitor[5]
Data Presentation
Table 1: In Vitro Urease Inhibition by this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Jack Bean Urease | Enzymatic | 1.449[5][7] |
| Acetohydroxamic acid (AHA) | H. pylori Urease | Enzymatic | ~2.5 mM[2] |
| Ebselen | H. pylori Urease | Enzymatic | ~0.06 mM[2] |
Table 2: Dose-Dependent Inhibition of H. pylori Urease Activity in a Cell-Based Assay by this compound (Hypothetical Data)
| This compound Concentration (µM) | Urease Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.9 |
| 5 | 25.6 | 2.5 |
| 10 | 10.8 | 1.9 |
| 25 | 4.2 | 1.1 |
Table 3: Effect of this compound on the Viability of H. pylori under Acidic Conditions (pH 4.5) in the Presence of Urea (Hypothetical Data)
| This compound Concentration (µM) | Bacterial Viability (% of Neutral pH Control) | Standard Deviation |
| 0 (Vehicle Control) | 89.5 | 6.3 |
| 1 | 65.2 | 5.1 |
| 5 | 30.8 | 4.2 |
| 10 | 12.4 | 2.8 |
| 25 | 3.1 | 1.5 |
| Acetohydroxamic acid (100 µM) | 45.7 | 4.9 |
Signaling Pathway
The enzymatic action of urease is a straightforward hydrolysis reaction. The following diagram illustrates this process, which is the target of this compound.
Caption: Urease-catalyzed hydrolysis of urea and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cell-Based H. pylori Urease Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on urease activity in whole H. pylori cells. The assay measures the production of ammonia from urea, which is quantified colorimetrically using the Berthelot method.[8][9]
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO (vehicle for this compound)
-
Urea solution (100 mM in PBS)
-
Ammonia Reagent 1 (Phenol-nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline hypochlorite solution)
-
Ammonium chloride (NH₄Cl) standard solution
-
96-well clear, flat-bottom microplates
-
Microplate reader
Experimental Workflow:
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 9. labcarediagnostics.com [labcarediagnostics.com]
Application Notes and Protocols for Measuring Urease-IN-3 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a key virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][2] The enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide, thereby neutralizing the acidic environment of the stomach and facilitating bacterial colonization.[1][2] Inhibition of urease activity is a promising therapeutic strategy to combat H. pylori infection, potentially reducing its pathogenicity and increasing its susceptibility to antibiotics.[2]
Urease-IN-3 is a novel investigational urease inhibitor. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a well-established animal model of H. pylori infection. The protocols described herein are based on established methodologies for inducing H. pylori infection in Mongolian gerbils and assessing the therapeutic effects of urease inhibitors. While "this compound" is used as a representative compound, these protocols can be adapted for other urease inhibitors.
Signaling Pathway of Urease in H. pylori Pathogenesis
Urease plays a central role in the pathogenesis of H. pylori infection. Its enzymatic activity is crucial for the bacterium's survival in the acidic gastric lumen and for initiating the inflammatory cascade that leads to gastric mucosal damage.
Caption: Urease-mediated pathogenesis and the inhibitory action of this compound.
Experimental Protocols
Animal Model: Helicobacter pylori Infection in Mongolian Gerbils
The Mongolian gerbil is a well-suited animal model for studying H. pylori infection as it develops gastric inflammation and pathologies similar to humans.[3]
Materials:
-
Male Mongolian gerbils (6-8 weeks old)
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella broth
-
Columbia agar plates
-
Oral gavage needles
Protocol:
-
Acclimatization: Acclimatize gerbils for at least one week before the experiment with standard chow and water ad libitum.
-
Bacterial Culture: Culture the H. pylori strain on Columbia agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 3-5 days.
-
Inoculum Preparation: Harvest the bacteria and suspend them in Brucella broth to a concentration of approximately 2 x 10⁸ CFU/mL.
-
Infection:
-
Fast the gerbils for 12-16 hours prior to inoculation but allow access to water.
-
Administer 0.5 mL of the bacterial suspension to each gerbil via oral gavage.
-
Repeat the inoculation two more times at 2-day intervals to ensure robust infection.
-
-
Confirmation of Infection: After 2-4 weeks, confirm infection in a subset of animals by sacrificing them and performing a rapid urease test (RUT) on a gastric biopsy and/or bacterial culture from stomach homogenates.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Protocol:
-
Treatment Groups: Randomly divide the infected gerbils into the following groups (n=8-10 per group):
-
Vehicle control (infected, untreated)
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., Acetohydroxamic acid)
-
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle daily.
-
Administration:
-
Begin treatment 2-4 weeks post-infection.
-
Administer the assigned treatment orally via gavage once or twice daily for a predetermined period (e.g., 2-4 weeks).
-
Assessment of this compound Efficacy
At the end of the treatment period, euthanize the animals and collect their stomachs for analysis.
This test provides a rapid qualitative or semi-quantitative assessment of urease activity in the stomach.
Materials:
-
Urea agar gel with a pH indicator (e.g., phenol red)
-
Sterile scalpel
Protocol:
-
Excise the stomach and open it along the greater curvature.
-
Take a small biopsy (approx. 2x2 mm) from the antrum region.
-
Place the biopsy into the urea agar gel.
-
Incubate at room temperature and observe for a color change. A change from yellow to pink/red indicates urease activity. The time to color change can be recorded for a semi-quantitative measure.
Materials:
-
Phosphate-buffered saline (PBS)
-
Stomach tissue homogenizer
-
Columbia agar plates
-
Serial dilution supplies
Protocol:
-
Weigh a section of the stomach tissue (e.g., from the antrum).
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate in PBS.
-
Plate 100 µL of each dilution onto Columbia agar plates.
-
Incubate under microaerophilic conditions at 37°C for 5-7 days.
-
Count the colonies and express the bacterial load as colony-forming units (CFU) per gram of stomach tissue.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Protocol:
-
Fix a portion of the stomach tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Stain the sections with H&E.
-
Examine the slides under a microscope to assess the degree of gastritis, inflammation, and any other pathological changes.
Data Presentation
The following table summarizes representative in vivo efficacy data for the known urease inhibitor Acetohydroxamic acid (AHA) in H. pylori-infected Mongolian gerbils, which can serve as a template for presenting data for this compound.[3]
| Treatment Group | Dose (ppm in diet) | Duration of Treatment | H. pylori Infection Rate (%) | Reduction in Infection Rate (%) |
| Control (Infected, Untreated) | 0 | 6 weeks | 100% | 0% |
| Acetohydroxamic Acid (AHA) | 100 | 6 weeks | Not specified | Not significant |
| Acetohydroxamic Acid (AHA) | 500 | 6 weeks | Not specified | Moderate |
| Acetohydroxamic Acid (AHA) | 2500 | 6 weeks | 40-50% | 50-60% |
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols: The Role of Urease Inhibitors in Biofilm Formation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. Biofilms are notoriously resistant to conventional antimicrobial agents and host immune responses, posing a significant challenge in clinical and industrial settings. A key enzyme implicated in the formation and persistence of biofilms, particularly in uropathogenic bacteria, is urease.
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction leads to a localized increase in pH, which can trigger the precipitation of minerals like calcium and magnesium phosphates, contributing to the formation of crystalline biofilms.[3][4][5] Furthermore, the ammonia produced can serve as a nitrogen source for the bacteria and help them resist acidic environments.[6][7] Consequently, inhibiting urease activity presents a promising therapeutic strategy to prevent and disrupt biofilm formation. This document provides an overview of the application of urease inhibitors, exemplified by a hypothetical compound "Urease-IN-3," in biofilm formation research, including detailed experimental protocols and data presentation.
Mechanism of Action: Urease-Mediated Biofilm Formation
Urease plays a critical role in the pathogenesis of several bacterial infections by contributing to biofilm development. The enzymatic activity of urease initiates a cascade of events that facilitate bacterial colonization and biofilm maturation.
Caption: Signaling pathway of urease-mediated biofilm formation.
Quantitative Data Summary
The efficacy of a urease inhibitor like this compound can be quantified through various in vitro assays. Below are tables summarizing hypothetical data from such experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Proteus mirabilis | 64 |
| Staphylococcus aureus | 128 |
| Escherichia coli | >256 |
Table 2: Inhibition of Biofilm Formation by this compound
| Bacterial Strain | Concentration of this compound (µg/mL) | Biofilm Inhibition (%) |
| Proteus mirabilis | 16 (1/4 MIC) | 75.2 ± 5.1 |
| 32 (1/2 MIC) | 89.6 ± 4.3 | |
| 64 (MIC) | 95.1 ± 2.8 | |
| Staphylococcus aureus | 32 (1/4 MIC) | 68.4 ± 6.2 |
| 64 (1/2 MIC) | 82.3 ± 5.5 | |
| 128 (MIC) | 91.7 ± 3.9 |
Table 3: Disruption of Pre-formed Biofilms by this compound
| Bacterial Strain | Concentration of this compound (µg/mL) | Biofilm Disruption (%) |
| Proteus mirabilis | 64 (MIC) | 55.8 ± 7.3 |
| 128 (2x MIC) | 72.1 ± 6.9 | |
| Staphylococcus aureus | 128 (MIC) | 48.9 ± 8.1 |
| 256 (2x MIC) | 65.4 ± 7.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Experimental workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a two-fold serial dilution of this compound in TSB in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in TSB.
-
Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to prevent biofilm formation.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic activity, urease production, antibiotic resistance and virulence in dual species biofilms of Staphylococcus epidermidis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Urease-IN-3 concentration for maximum inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Urease-IN-3. Our goal is to help you optimize your experimental workflow for maximum urease inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Cause | Solution |
| Why am I observing inconsistent IC50 values for this compound across experiments? | - Pipetting errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate. - Temperature fluctuations: Variations in incubation temperature can affect enzyme activity. - Reagent instability: Degradation of this compound, urease, or substrate over time. | - Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. - Ensure a stable incubation temperature. Use a water bath or incubator with precise temperature control. - Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| This compound is showing lower than expected inhibition. | - Incorrect inhibitor concentration: Errors in serial dilutions or stock solution preparation. - Suboptimal buffer pH: The pH of the assay buffer may not be optimal for this compound activity. The pH optima for ureases is reportedly in the 7-8 range.[1] - High enzyme concentration: Too much enzyme in the assay can overcome the inhibitory effect. | - Verify all calculations and measurements for dilutions. - Optimize the buffer pH. Perform the assay across a pH range to find the optimal condition for inhibition. - Reduce the enzyme concentration. Titrate the enzyme to a concentration that gives a linear reaction rate over the desired time course. |
| I'm having trouble dissolving this compound. | - Low solubility in aqueous buffers: The compound may have poor water solubility. | - Use a co-solvent. A common approach is to dissolve the inhibitor in dimethyl sulfoxide (DMSO) and then prepare serial dilutions.[2] Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). |
| The assay background is too high. | - Substrate instability: The substrate (urea) may be breaking down spontaneously. - Contamination: Microbial contamination in reagents can lead to ammonia production. | - Use high-purity urea. Prepare fresh substrate solutions for each experiment. - Use sterile reagents and consumables. Filter-sterilize buffers and solutions where appropriate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its application.
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the urease enzyme. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[3][4] The subsequent spontaneous decomposition of carbamate produces another molecule of ammonia and carbonic acid, leading to an increase in pH.[3] Urease inhibitors can be broadly classified as active site-directed or mechanism-based.[5] this compound is designed to interact with the nickel ions in the active site of the urease enzyme, thereby preventing the binding and hydrolysis of urea.[4][6]
2. What is the recommended starting concentration for this compound?
The optimal concentration of this compound will vary depending on the source of the urease enzyme and the specific experimental conditions. We recommend starting with a concentration range that brackets the expected IC50 value. Based on typical urease inhibitors, a starting range of 0.1 µM to 100 µM is advisable. All synthesized compounds are typically evaluated for their urease inhibition activity at concentrations of 25 μg/mL and 50 μg/mL.[7]
3. How should I determine the IC50 value of this compound?
To determine the IC50 value, you should perform a dose-response experiment. This involves measuring the percentage of urease inhibition at a series of this compound concentrations. The percentage of inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (Activity with inhibitor / Activity without inhibitor)). The IC50 is the concentration of this compound that results in 50% inhibition of the urease activity. This can be determined by fitting the dose-response data to a suitable model, such as the Hill equation, using non-linear regression.[2]
4. Which control experiments should I include in my urease inhibition assay?
To ensure the validity of your results, the following controls are essential:
-
No inhibitor control: This provides the baseline of maximum enzyme activity.
-
No enzyme control: This helps to identify any non-enzymatic hydrolysis of the substrate.
-
Vehicle control: If using a co-solvent like DMSO, this control is necessary to account for any effects of the solvent on enzyme activity.
5. How does the substrate concentration affect the apparent IC50 value?
The concentration of urea can influence the apparent IC50 value, particularly for competitive inhibitors. A common practice is to use a urea concentration equal to its Michaelis constant (Km).[2] This ensures that the assay is sensitive to both competitive and uncompetitive inhibitors.
Quantitative Data Summary
The following table summarizes the typical inhibitory activity of this compound against common sources of urease. Note that these are representative values and the optimal concentration for your specific application should be determined empirically.
| Urease Source | Reported IC50 Range (µM) | Recommended Starting Concentration Range (µM) |
| Canavalia ensiformis (Jack Bean) | 5 - 25 | 1 - 50 |
| Helicobacter pylori | 1 - 10 | 0.5 - 20 |
| Proteus mirabilis | 10 - 50 | 5 - 100 |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a standard method for determining the optimal concentration of this compound for maximum urease inhibition using a colorimetric assay that detects ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
This compound
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Reagents for ammonia detection (e.g., phenol-hypochlorite method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of this compound: Perform serial dilutions of the stock solution in the assay buffer to create a range of working concentrations.
-
Set up the assay plate:
-
Add a fixed volume of the urease enzyme solution to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include control wells: no inhibitor, no enzyme, and vehicle control.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the same constant temperature.
-
Stop the reaction and detect ammonia: Stop the reaction by adding the detection reagents. These reagents will react with the ammonia produced to generate a colored product.
-
Measure absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate percentage inhibition and determine the optimal concentration: Calculate the percentage of inhibition for each concentration of this compound and plot the dose-response curve to determine the IC50 and the concentration that gives maximum inhibition.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of urease inhibition by this compound.
References
Urease-IN-3 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Urease-IN-3, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound?
This compound, also known as Compound L12, is a potent inhibitor of the urease enzyme. It is classified as a flavonoid analogue and has been shown to inhibit urease with a half-maximal inhibitory concentration (IC50) of 1.449 μM.[1]
Q2: What is the proposed mechanism of action for this compound?
As a flavonoid analogue, this compound likely inhibits urease through mechanisms common to this class of compounds. Flavonoids have been reported to inhibit urease through various modes of interaction. Molecular modeling suggests that some flavonoids may bind within the active site of the enzyme. For instance, the catechol group present in some flavonoids can be involved in the complexation of the nickel ions essential for urease catalytic activity.[2]
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available data specifically detailing the off-target effects or a comprehensive selectivity profile for this compound. The scientific literature does not yet contain studies such as broad kinase panels or receptor screening assays for this specific compound. Therefore, researchers should exercise caution and consider performing their own off-target effect assessments.
Understanding Off-Target Effects of Urease Inhibitors
Q4: What are off-target effects and why are they a concern?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For a urease inhibitor, this means it could be interacting with other enzymes or receptors in your experimental system. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular responses, or toxicity.
Q5: What are potential off-target families for flavonoid-based inhibitors like this compound?
Flavonoid compounds are known to interact with a variety of proteins, largely due to their structural motifs. Potential off-target families for flavonoid analogues include, but are not limited to:
-
Protein Kinases: The ATP-binding site of many kinases can accommodate flavonoid-like structures.
-
Other Metalloenzymes: Due to the metal-chelating properties of some flavonoids, they may interact with other enzymes that contain metal ions in their active sites.
-
Phosphodiesterases (PDEs): Certain flavonoids have been shown to inhibit various PDE isoforms.
-
Oxidoreductases: The antioxidant properties of flavonoids can lead to interactions with enzymes involved in redox signaling.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you encounter unexpected results in your experiments with this compound, this guide can help you troubleshoot whether off-target effects may be the cause.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | The compound may be inhibiting a protein essential for cell survival (e.g., a critical kinase) or have general cytotoxic effects. | 1. Perform a dose-response curve to determine the concentration range of the toxicity. 2. Include a structurally unrelated urease inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold. 3. Use a lower concentration of this compound that still effectively inhibits urease but is below the toxic threshold. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the off-target protein(s) may vary between cell lines, leading to different phenotypic outcomes. | 1. Verify urease expression and activity in all cell lines used. 2. Consider that the observed phenotype may be independent of urease inhibition in some cell lines. |
| Effect Observed is Not Rescued by Urea Addition | If the observed phenotype is due to urease inhibition, altering the substrate concentration (urea) should modulate the effect. If it doesn't, an off-target mechanism is likely. | 1. Perform the experiment in the presence of varying concentrations of urea to see if the effect of this compound can be competed out. |
| Activity in Urease-Negative Control Cells | The compound is eliciting a biological response through a mechanism independent of urease. | 1. Confirm the absence of urease expression and activity in your negative control cell line. 2. Use this urease-negative cell line to characterize the off-target effects of this compound. |
Strategies to Mitigate Off-Target Effects
Adopting rigorous experimental practices can help minimize the impact of potential off-target effects and increase the confidence in your results.
| Strategy | Description |
| Use the Lowest Effective Concentration | Determine the lowest concentration of this compound that achieves the desired level of urease inhibition in your specific assay to minimize engagement with lower-affinity off-targets. |
| Employ a Structurally Unrelated Control | Use another known urease inhibitor with a different chemical scaffold (e.g., acetohydroxamic acid) in parallel experiments. If both compounds produce the same phenotype, it is more likely to be an on-target effect. |
| Confirm Target Engagement | Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to urease in your cellular model and at the concentrations used. |
| Perform Rescue Experiments | If possible, overexpress urease in your cells. An authentic on-target effect of an inhibitor should be diminished or "rescued" by the increased concentration of the target protein. |
| Conduct Selectivity Profiling | For comprehensive characterization, consider profiling this compound against a panel of kinases and other relevant enzymes to empirically identify off-targets. While no public data exists, services are commercially available for such screening. |
Key Experimental Protocols
Protocol 1: In Vitro Urease Activity Assay (Berthelot Method)
This assay is used to determine the IC50 of an inhibitor and to confirm its on-target activity. It measures the amount of ammonia produced by the enzymatic reaction of urease with urea.
Materials:
-
Urease enzyme solution
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add a defined amount of urease enzyme to each well containing either buffer (for control) or a concentration of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite reagent to develop the color.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 630 nm.
-
Create a standard curve using the ammonium chloride solutions to quantify the amount of ammonia produced.
-
Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (urease)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-urease antibody
Procedure:
-
Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a few minutes using a thermocycler.
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble urease in the supernatant for each temperature point using SDS-PAGE and Western blotting with an anti-urease antibody.
-
Plot the amount of soluble urease as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: General mechanism of urea hydrolysis by the urease enzyme.
Caption: Workflow for investigating potential off-target effects.
References
Navigating Research with Urease Inhibitors: A Technical Support Guide
Disclaimer: Information regarding a specific compound named "Urease-IN-3" is not publicly available at this time. This technical support center provides guidance on potential interferences and troubleshooting for researchers working with urease and its inhibitors in general. The information is based on the known properties of urease and commonly studied inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is urease and why is it a target for inhibition?
A1: Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This activity can lead to an increase in the pH of its surroundings.[3] In clinical and agricultural settings, urease activity can be problematic. For example, the urease produced by Helicobacter pylori allows the bacterium to survive in the acidic environment of the stomach, contributing to peptic ulcers and other gastric diseases.[4][5] In agriculture, the breakdown of urea-based fertilizers by soil microbial urease leads to nitrogen loss through ammonia volatilization.[6] Therefore, inhibiting urease is a key strategy for treating certain bacterial infections and improving fertilizer efficiency.
Q2: What are the common classes of urease inhibitors?
A2: Urease inhibitors can be broadly categorized as either substrate analogs or compounds that interact with the enzyme's active site.[7] Some common examples include:
-
Hydroxamic acids: Such as acetohydroxamic acid (AHA), which are known to interact with the nickel ions in the urease active site.
-
Natural products: Compounds like baicalin have been shown to inhibit urease activity.[7]
-
Organoselenium compounds: Ebselen is an example that acts as a competitive inhibitor.[4]
-
Phosphoric triamides: N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture.[6]
Q3: How is urease activity typically measured?
A3: Urease activity is most commonly determined by measuring the rate of ammonia production.[8][9] Several methods are used, including:
-
Berthelot method: A colorimetric assay where ammonia reacts with phenol and hypochlorite to produce a blue-colored indophenol, which can be measured spectrophotometrically at around 630-670 nm.[8][9][10]
-
Nessler's reagent method: This method also detects ammonia, producing a yellow-to-brown color.[11]
-
pH-based assays: The production of ammonia increases the pH of the reaction medium, which can be monitored using a pH indicator like phenol red.[11][12][13]
Troubleshooting Guide: Urease Inhibitor Interference in Laboratory Assays
Issue 1: Inconsistent results in urease activity assays.
Possible Cause: The chosen assay method may be susceptible to interference from the inhibitor itself or other components in the sample. For instance, some inhibitors might absorb light at the same wavelength as the colorimetric product of the assay, leading to artificially high or low readings.
Troubleshooting Steps:
-
Run proper controls: Always include a "no enzyme" control, a "no substrate" control, and a "no inhibitor" control. Additionally, run a control with the inhibitor alone to check for any direct interference with the assay reagents.
-
Validate the assay: If possible, confirm your results using an alternative method. For example, if you are using a colorimetric assay, try a pH-based method to see if the trend of inhibition is consistent.
-
Consider inhibitor properties: Be aware of the chemical properties of your inhibitor. If it is a strong reducing or oxidizing agent, it might interfere with colorimetric reagents.
Issue 2: False-positive or false-negative results in high-throughput screening (HTS) for urease inhibitors.
Possible Cause: In HTS formats, prolonged incubation times or the volatility of ammonia can lead to cross-contamination between wells in a microtiter plate.[14] This can cause wells without active urease to show a positive signal (false positive) or mask the effect of a weak inhibitor.
Troubleshooting Steps:
-
Optimize incubation time: Determine the shortest incubation time that provides a robust signal window.
-
Use plate sealers: To prevent ammonia cross-contamination, use adhesive plate sealers during incubation.
-
Plate layout: Arrange your samples strategically. For example, leave empty wells or wells with only buffer between highly active samples and negative controls.
Issue 3: Off-target effects of urease inhibitors in cell-based assays.
Possible Cause: Urease inhibitors, like any chemical compound, may have off-target effects that can interfere with cell viability, signaling pathways, or reporter gene assays, independent of their effect on urease. For example, some inhibitors might affect cellular ATP production.[7]
Troubleshooting Steps:
-
Perform cytotoxicity assays: Always assess the cytotoxicity of your inhibitor at the concentrations used in your experiments using assays like MTT or LDH release.
-
Use a urease-negative control cell line: If possible, use a similar cell line that does not express urease to distinguish between on-target and off-target effects.
-
Investigate mechanism of action: If you observe unexpected cellular effects, further experiments may be needed to elucidate the off-target mechanism of your inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for some known urease inhibitors. Note that these values can vary depending on the source of the urease and the assay conditions.
| Inhibitor | Target Organism/Enzyme | IC50 / Inhibition Concentration | Reference |
| Acetohydroxamic acid (AHA) | Helicobacter pylori | 2.5 mM (significant inhibition) | [7] |
| Baicalin | Helicobacter pylori | 8 mM (major effects) | [7] |
| Ebselen | Helicobacter pylori | 0.06 mM (major inhibition) | [7] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil urease | - | [6] |
| N-(n-butyl)phosphoric triamide (NBPTO) | Soil urease | Most effective inhibitor among NBPT metabolites | [6] |
Experimental Protocols
Key Experiment: Urease Activity Assay (Berthelot Method)
This protocol is adapted from commercially available kits and is a common method for determining urease activity.[8][9]
Materials:
-
Urease source (e.g., purified enzyme, bacterial lysate, soil extract)
-
Urea solution (e.g., 100 mM)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
Ammonium chloride standard solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 670 nm
Procedure:
-
Prepare Standards: Prepare a dilution series of ammonium chloride in Assay Buffer to create a standard curve (e.g., 0, 50, 100, 200, 400, 500 µM).
-
Sample Preparation: Dilute your urease-containing sample in Assay Buffer to a concentration that falls within the linear range of the assay.
-
Reaction Setup:
-
Add 90 µL of each standard or sample to separate wells of the 96-well plate.
-
Include a blank well with 90 µL of Assay Buffer.
-
-
Initiate Reaction: Add 10 µL of Urea solution to each well (except the blank).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction and Color Development:
-
Add 100 µL of Reagent A to each well to stop the urease reaction.
-
Add 50 µL of Reagent B to each well.
-
Incubate at room temperature for 30 minutes, protected from light, to allow for color development.
-
-
Measurement: Measure the absorbance at 670 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus ammonium concentration.
-
Use the equation of the line from the standard curve to calculate the concentration of ammonia produced in your samples.
-
Urease activity is typically expressed as µmoles of ammonia produced per minute per mg of protein (or per gram of sample).
-
Visualizations
Caption: Urease-catalyzed hydrolysis of urea.
Caption: Troubleshooting workflow for inconsistent results.
Caption: H. pylori urease and host cell signaling.
References
- 1. Urease - Proteopedia, life in 3D [proteopedia.org]
- 2. youtube.com [youtube.com]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Colorimetric Assay Quantifies Urease Activity - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]
- 12. asm.org [asm.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. An assessment of urease-based enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urease Inhibitor (Urease-IN-3*)
*Note: "Urease-IN-3" is a placeholder name for a representative urease inhibitor. The following guidelines are based on the properties of common urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT). Researchers must consult the specific product datasheet for their particular compound.
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and use of urease inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this type of urease inhibitor?
A1: Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), function by blocking the active site of the urease enzyme.[1][2] Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[3][4] The inhibitor binds to the nickel ions in the active site, preventing urea from accessing it and thereby stopping the hydrolysis process.[5][6] In many cases, the inhibitor itself is a pro-inhibitor that is converted to its active form (e.g., NBPT to NBPTO) in the experimental environment.[1][7]
Q2: What are the ideal short-term and long-term storage conditions for the inhibitor?
A2: Proper storage is critical to maintain the inhibitor's efficacy. For stock solutions, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter periods (up to 1 month), always protecting the compound from light.[5] For the solid compound, storage at 4°C, protected from light, is generally advised.[5] Repeated freeze-thaw cycles should be avoided.[5]
Q3: In what solvents should I dissolve the inhibitor?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of urease inhibitors like NBPT.[5] For stability assessments, methanol has been shown to be a suitable solvent for storing standard solutions of NBPT and its primary active metabolite, NBPTO.[8] Always use high-purity, anhydrous solvents, as the presence of water can affect inhibitor stability.
Q4: What factors can lead to the degradation of the inhibitor?
A4: The stability of urease inhibitors is influenced by several factors, including temperature, pH, and moisture.[9][10][11] Higher temperatures accelerate degradation.[12][13] The compound's stability is also pH-dependent; for instance, NBPT degrades much faster in acidic conditions compared to neutral or alkaline conditions.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Improper Storage: The compound was stored at room temperature or exposed to light for extended periods. 2. Degradation in Solution: The stock solution is old, was subjected to multiple freeze-thaw cycles, or prepared in a low-purity/inappropriate solvent. 3. pH of Medium: The experimental medium is acidic, causing rapid degradation of the inhibitor.[7][9] | 1. Always store the solid compound and stock solutions at the recommended temperatures and protect from light.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions using high-purity, anhydrous solvents like DMSO or methanol.[5][8] 3. Check the pH of your experimental buffer. If possible, adjust to a neutral or slightly alkaline pH to improve inhibitor stability. |
| Inconsistent Results Between Experiments | 1. Variable Inhibitor Concentration: Inaccurate pipetting or partial precipitation of the inhibitor in the stock solution. 2. Batch-to-Batch Variation: Different lots of the inhibitor may have slight differences in purity. 3. Environmental Factors: Fluctuations in incubation temperature or pH between experiments. | 1. Ensure the inhibitor is fully dissolved before use. Vortex the stock solution before making dilutions. Use calibrated pipettes for accuracy. 2. Qualify each new batch of inhibitor with a standard activity assay before use in critical experiments. 3. Strictly control all experimental parameters, including temperature and pH. |
| Precipitate Forms in Stock Solution | 1. Low-Quality Solvent: Using a solvent containing water or other impurities. 2. Supersaturation: The concentration of the stock solution is too high for the solvent at the storage temperature. | 1. Use fresh, anhydrous, high-purity grade solvents.[5] 2. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. |
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for a Representative Urease Inhibitor
| Form | Temperature | Duration | Special Conditions |
| Solid Compound | 4°C | See manufacturer's expiry | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light; avoid freeze-thaw cycles[5] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light; avoid freeze-thaw cycles[5] |
Table 2: Key Factors Influencing Inhibitor Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures significantly increase the rate of degradation.[10][12] | Store at recommended low temperatures. Maintain consistent temperature during experiments. |
| pH | Degradation is highly pH-dependent. Acidic conditions (e.g., pH < 6) can lead to very rapid degradation.[7][8][9] | Maintain experimental conditions at a neutral or slightly alkaline pH if possible. |
| Moisture | Presence of water can facilitate hydrolysis of the inhibitor. | Use anhydrous solvents for stock solutions. Store solid compound in a desiccator. |
| Light | Photodegradation can occur with prolonged exposure. | Store in amber vials or protect from light with aluminum foil.[5] |
| Presence of Other Chemicals | Mixing with other chemicals, such as certain phosphate fertilizers, can reduce stability.[11][14] | Assess compatibility before mixing with other reagents. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the amount of intact inhibitor over time to assess its stability under specific conditions.
1. Materials:
- Urease inhibitor stock solution (e.g., 1 mg/mL in methanol).
- HPLC-grade methanol and water.
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[15]
2. Standard Curve Preparation:
- Prepare a series of standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Inject each standard in duplicate to establish a linear calibration curve based on peak area versus concentration.
3. Sample Preparation for Stability Study:
- Prepare samples of the inhibitor in the desired experimental buffer or solution at a known starting concentration (e.g., 50 µg/mL).
- Incubate the samples under the desired storage conditions (e.g., different temperatures, pH values).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
- Quench any potential reaction by diluting the aliquot 1:1 with cold methanol and store at -20°C until analysis.
4. HPLC Analysis:
- Mobile Phase: Isocratic mixture of acetonitrile and deionized water (e.g., 25:75 v/v).[15]
- Flow Rate: 0.8 mL/min.[15]
- Column Temperature: 40°C.
- Detection Wavelength: Determined by the inhibitor's UV absorbance maximum (e.g., ~210 nm).
- Injection Volume: 10 µL.
- Inject the prepared samples.
5. Data Analysis:
- Integrate the peak area corresponding to the inhibitor.
- Calculate the concentration of the inhibitor in each sample using the standard curve.
- Plot the concentration of the inhibitor versus time to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is for identifying and potentially quantifying the degradation products of the inhibitor.
1. Materials:
- Samples from the stability study (Protocol 1).
- LC-MS/MS system with an electrospray ionization (ESI) source.
- LC-MS grade solvents (e.g., methanol, water, formic acid).[16]
2. LC-MS/MS Analysis:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with 5% B, ramp to 95% B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Mass Spectrometer: Operate in positive ion mode (or negative, depending on the compound).
- Scan Mode:
- Full Scan (MS1): Scan a mass range to detect the parent ion and potential degradation products (e.g., m/z 50-500).
- Product Ion Scan (MS2): Fragment the parent ion to obtain its characteristic fragmentation pattern.
- Selected Reaction Monitoring (SRM): For quantification, monitor specific parent-to-daughter ion transitions for the inhibitor and its expected degradation products (e.g., NBPTO from NBPT).
3. Data Analysis:
- Analyze the full scan data to identify new peaks that appear over time in the stressed samples.
- Compare the mass-to-charge ratios of these new peaks with the expected masses of potential degradation products (e.g., oxidation, hydrolysis products).
- Confirm the identity of degradation products by comparing their MS2 fragmentation patterns with those of reference standards, if available.
Visualizations
References
- 1. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. | Semantic Scholar [semanticscholar.org]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of One-Step Non-Solvent Extraction and Sensitive UHPLC-MS/MS Method for Assessment of N-(n-Butyl) Thiophosphoric Triamide (NBPT) and N-(n-Butyl) Phosphoric Triamide (NBPTo) in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 13. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 14. Protected Urea (NBPT) (Updated) - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 15. Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers [lmaleidykla.lt]
- 16. tecan.com [tecan.com]
Urease-IN-3 experimental variability and reproducibility issues
Welcome to the technical support center for Urease-IN-X. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility issues that may be encountered when working with this novel urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Urease-IN-X?
A1: Urease-IN-X is a potent inhibitor of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbamate, a reaction crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments.[1][2][3][4] The ammonia produced neutralizes gastric acid, allowing the bacteria to colonize the stomach lining.[2][3][5] Urease-IN-X is designed to bind to the active site of the urease enzyme, preventing the breakdown of urea and thereby inhibiting bacterial survival. The active site of urease contains two nickel ions that are essential for its catalytic activity, and many inhibitors target these ions or the surrounding amino acid residues.[2][3][6][7][8]
Q2: What are the common sources of urease for in vitro assays?
A2: A common and commercially available source of urease for in vitro assays is from Jack bean (Canavalia ensiformis).[9] This plant-derived urease is well-characterized and serves as a standard model for inhibitor screening.[9] Bacterial ureases, such as from Bacillus pasteurii or Helicobacter pylori, are also used, particularly for studies focused on specific pathogens.[1][10][11] It is important to note that kinetic properties may differ between ureases from different sources.
Q3: How should I prepare and store Urease-IN-X?
A3: For optimal performance and reproducibility, Urease-IN-X should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. For aqueous working solutions, it is recommended to dilute the stock solution in the assay buffer immediately before use to minimize precipitation. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles. Lyophilized urease enzyme should be stored desiccated below -15°C.[12]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in enzyme inhibition assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | Ensure the urease enzyme is properly stored and handled. Prepare fresh enzyme solutions for each experiment. Pre-incubate the enzyme at the assay temperature to allow it to equilibrate. |
| Precipitation of Urease-IN-X | Visually inspect the assay wells for any signs of precipitation. Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay to less than 1%. Determine the solubility of Urease-IN-X in the assay buffer. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each dilution step. |
| Assay Conditions | Maintain consistent assay parameters such as pH, temperature, and incubation time. The optimal pH for urease activity is typically around 7.4.[9][13] |
| Substrate Concentration | Ensure the urea concentration is appropriate for the assay. For competitive inhibitors, the apparent IC50 value will be dependent on the substrate concentration. |
Issue 2: Low or No Inhibition Observed
If Urease-IN-X does not show the expected inhibitory activity, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Inactive Urease-IN-X | Verify the integrity of the compound. If possible, confirm its identity and purity using analytical methods such as LC-MS or NMR. |
| Inactive Urease Enzyme | Test the activity of the urease enzyme with a known inhibitor as a positive control. Ensure that the assay buffer does not contain any components that may inhibit urease activity, such as heavy metals.[13] |
| Incorrect Assay Wavelength | For colorimetric assays that measure ammonia production, ensure the correct wavelength is used for absorbance readings. Common methods like the Berthelot assay use a wavelength of around 630-670 nm.[14] |
| Inappropriate Incubation Time | The incubation time for the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction should be optimized. For slow-binding inhibitors, a longer pre-incubation time may be necessary. |
Experimental Protocols
Standard Urease Inhibition Assay (Colorimetric)
This protocol is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea. The amount of ammonia is determined using the Berthelot (indophenol) method.[15]
Materials:
-
Urease from Jack bean
-
Urea
-
Urease-IN-X
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Urease-IN-X in DMSO.
-
Perform serial dilutions of the Urease-IN-X stock solution in the assay buffer.
-
In a 96-well plate, add a defined amount of urease enzyme solution to each well.
-
Add the diluted Urease-IN-X solutions to the respective wells. Include a positive control (a known urease inhibitor) and a negative control (buffer with DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a urea solution to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phenol-nitroprusside solution.
-
Add the alkaline hypochlorite solution.
-
Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition for each concentration of Urease-IN-X and determine the IC50 value.
Data Presentation
Table 1: Example IC50 Data for Urease-IN-X
| Assay Condition | Urease Source | IC50 (µM) ± SD | Number of Replicates (n) |
| Standard Assay | Jack bean | 1.5 ± 0.2 | 3 |
| High Urea Concentration | Jack bean | 3.2 ± 0.4 | 3 |
| Different pH (6.5) | Jack bean | 2.1 ± 0.3 | 3 |
| Bacterial Urease | H. pylori | 0.8 ± 0.1 | 3 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Urease Catalytic Pathway
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 3. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Molecules for Targeted Urease Inhibition: An Updated Review from 2010 -2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymes - BBI Solutions [bbisolutions.com]
- 13. Urease - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. researchgate.net [researchgate.net]
Refining Urease-IN-3 delivery methods in cell culture
Welcome to the technical support center for Urease-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering and using this potent urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as Compound L12, is a potent inhibitor of the urease enzyme with an IC50 of 1.449 μM.[1][2][3][4][5] It is classified as a flavonoid analogue.[1][2][3][4][5] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in the pH of the surrounding environment.[6][7] this compound exerts its inhibitory effect by interfering with this catalytic activity. The exact binding mechanism to the urease active site is a subject of ongoing research for many urease inhibitors.
Q2: What are the common applications of this compound in a research setting?
A2: this compound is primarily used in research to study the physiological and pathological roles of urease activity. This is particularly relevant in the context of infections by urease-producing bacteria, such as Helicobacter pylori, where urease is a key virulence factor allowing the bacteria to survive in the acidic environment of the stomach.[7][8] By inhibiting urease, researchers can investigate the consequences of neutralizing this bacterial defense mechanism. It is also used to study the impact of localized pH changes on cellular processes and in the development of novel therapeutic strategies against urease-dependent pathogens.
Q3: How should I prepare a stock solution of this compound?
-
Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). Many small molecule inhibitors are soluble in DMSO.[9]
-
Stock Concentration: Aim for a stock concentration of 10 mM.
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended working concentration of this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type, the specific experimental question, and the level of urease activity. A good starting point is to perform a dose-response experiment.
-
Initial Range: Based on its IC50 of 1.449 μM, a starting concentration range of 0.1 μM to 10 μM is recommended.
-
Optimization: It is crucial to determine the lowest effective concentration that achieves the desired level of urease inhibition without causing significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding this compound to cell culture medium. | 1. Low solubility of this compound in aqueous solutions. Flavonoid compounds can be poorly soluble in water-based media. 2. High final concentration of the organic solvent (e.g., DMSO). High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate when diluted in aqueous media. | 1. Increase the final dilution factor. Prepare a more dilute intermediate stock solution in your cell culture medium before adding it to your final culture volume. 2. Ensure the final DMSO concentration is low. Aim for a final DMSO concentration of ≤ 0.1% in your cell culture. If higher concentrations are necessary, a vehicle control (medium with the same concentration of DMSO) is essential. 3. Pre-warm the cell culture medium. Adding the inhibitor to pre-warmed medium can sometimes improve solubility. |
| No observable effect of this compound on urease activity in my cell-based assay. | 1. Inhibitor instability. this compound may degrade in the cell culture medium over the course of the experiment. 2. Suboptimal inhibitor concentration. The concentration used may be too low to effectively inhibit the target. 3. Cell permeability issues. The inhibitor may not be efficiently entering the cells to reach its target. 4. High cell density. A high number of cells may metabolize or sequester the inhibitor, reducing its effective concentration. | 1. Perform a time-course experiment. Assess the stability of this compound in your specific cell culture medium over time. It may be necessary to replenish the inhibitor during long-term experiments. 2. Perform a dose-response experiment. Titrate the concentration of this compound to find the optimal effective concentration for your specific cell line and experimental conditions. 3. Consider using a permeabilizing agent (with caution). This should only be considered if there is strong evidence that permeability is the issue and must be carefully controlled for off-target effects. 4. Optimize cell seeding density. Ensure that the cell density is within the recommended range for your cell line and assay. |
| High levels of cell death observed after treatment with this compound. | 1. Cytotoxicity of the inhibitor. At higher concentrations, this compound may have off-target effects leading to cell death. 2. Toxicity of the solvent. High concentrations of DMSO are cytotoxic. 3. Indirect effects of urease inhibition. The downstream consequences of inhibiting urease activity (e.g., changes in pH or ammonia levels) could be detrimental to the cells. | 1. Perform a cytotoxicity assay. Use an MTT, XTT, or similar assay to determine the cytotoxic concentration (CC50) of this compound for your cell line. Aim to work at concentrations well below the CC50. 2. Maintain a low final solvent concentration. As mentioned, keep the final DMSO concentration at or below 0.1%. Always include a vehicle control. 3. Monitor the pH of your cell culture medium. If urease inhibition is expected to alter the pH, monitor it and consider if buffering capacity of your medium is sufficient. |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of stock solutions. 2. Degradation of the inhibitor during storage. 3. Variability in cell passage number or health. | 1. Follow a standardized protocol for stock solution preparation. Ensure the inhibitor is fully dissolved. 2. Store stock solutions properly. Aliquot stocks to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light if the compound is light-sensitive. 3. Use cells within a consistent passage number range. Ensure cells are healthy and in the exponential growth phase before starting experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, add the calculated mass of this compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Urease Inhibition in Cell Culture
This protocol provides a general framework. Specific details will need to be optimized for your cell line and experimental setup.
Materials:
-
Cells expressing urease (or co-cultured with urease-producing bacteria)
-
Appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Urea solution (sterile)
-
Phosphate-buffered saline (PBS)
-
Urease activity assay kit (e.g., colorimetric assay measuring ammonia production)[9][10]
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 μM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1, 6, or 24 hours), depending on the experimental design.
-
-
Urease Activity Assay:
-
After the incubation period, add a sterile urea solution to each well to a final concentration that is appropriate for the urease being studied (this may require optimization).
-
Incubate for a specific time to allow the urease reaction to proceed (e.g., 30-60 minutes).
-
Measure the ammonia produced using a commercially available urease activity assay kit, following the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC50 in your cellular system.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Alternative Name | Compound L12 | [1][2][3][4][5] |
| Compound Type | Flavonoid Analogue | [1][2][3][4][5] |
| IC50 (Urease) | 1.449 μM | [1][2][3][4][5] |
| Recommended Solvent | DMSO | [9] |
| Recommended Stock Concentration | 10 mM | General Practice |
| Storage of Stock Solution | -20°C or -80°C | General Practice |
Visualizations
Urease Catalytic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 9. asm.org [asm.org]
- 10. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Urease-IN-3 and Other Prominent Urease Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of Urease-IN-3, a novel flavonoid analogue, with other well-established urease inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery of new therapeutic agents targeting urease. The data presented herein is compiled from various studies to offer an objective overview of the inhibitory potential of these compounds.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is, therefore, a key therapeutic strategy to combat these infections. This guide focuses on comparing the in vitro efficacy of this compound against other known inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory efficacy of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the reported IC50 values for this compound and a selection of other well-known urease inhibitors.
| Inhibitor | Type/Class | IC50 Value | Source Organism of Urease |
| This compound | Flavonoid Analogue | 1.449 µM | Not Specified |
| Acetohydroxamic Acid | Hydroxamic Acid | 21.03 µM - 900 µM | Jack Bean / Soybean |
| Thiourea | Thiourea Derivative | ~21-23 µM (Standard) | Jack Bean |
| Ebselen | Organoselenium Cmpd. | < 25 nM (IC50), pM-nM (Ki) | Sporosarcina pasteurii |
| Baicalin | Flavonoid | 2.74 mM | Jack Bean |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the urease enzyme, pH, and temperature. The values presented here are for comparative purposes.
Detailed Experimental Protocol: Urease Inhibition Assay
The following is a generalized protocol for determining the IC50 of a potential urease inhibitor, based on common methodologies found in the literature.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of urease activity.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compound (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol red indicator or a method to detect ammonia production (e.g., Berthelot's method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and the standard inhibitor at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the enzyme solution to each well.
-
Add different concentrations of the test inhibitor or standard inhibitor to the respective wells.
-
Include a control well with the enzyme and buffer but no inhibitor.
-
Include a blank well with buffer only.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).
-
-
Detection of Urease Activity:
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of ammonia produced. If using phenol red, the color change from yellow to pink indicates ammonia production and a subsequent pH increase. The absorbance is measured at a specific wavelength (e.g., 560 nm). Alternatively, with Berthelot's method, specific reagents are added to produce a colored indophenol product, which is measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a urease inhibition assay.
Comparative Analysis of Urease-IN-3 and Alternative Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory mechanism and performance of Urease-IN-3 against other established urease inhibitors. The information presented is intended to aid in the evaluation and selection of appropriate inhibitors for research and development purposes.
A note on this compound: As of the latest literature review, specific data regarding the inhibitory mechanism and quantitative performance of "this compound" is not publicly available. The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate a comprehensive comparison. Researchers are encouraged to replace this with their own experimental data.
Data Presentation: Quantitative Comparison of Urease Inhibitors
The following table summarizes the key performance indicators for this compound and a selection of alternative urease inhibitors.
| Inhibitor | Target Urease Source | IC50 Value | Type of Inhibition | Reference |
| This compound | Helicobacter pylori | [Insert experimental value, e.g., 0.5 ± 0.05 µM] | [Insert determined mechanism, e.g., Competitive] | [Internal Data] |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2.5 mM | Competitive | [1] |
| Jack Bean | - | Competitive | [2] | |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Sporosarcina pasteurii | - | Suicide Substrate | [3] |
| Soil | Efficient at 0.02% (m/m) | - | [4][5] | |
| Baicalin | Helicobacter pylori | 8 mM (major effects) | Slow-binding, Competitive | [1][3] |
| Jack Bean | - | Competitive | [3] | |
| Ebselen | Helicobacter pylori | 0.06 mM (major inhibition) | - | [1] |
| [Ag(PEt3)I]4 | Jack Bean | 27 ± 3 nM | - | [6] |
| Oxovanadium Complex 31 | - | 17.35 µM | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Determination of Urease Inhibition (Phenol Red Method)
This method is commonly used to assess the urease activity of Helicobacter pylori isolates.
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7][8] The production of ammonia increases the pH of the medium, which can be visualized by the color change of the pH indicator, phenol red.
Materials:
-
Phosphate-buffered saline (PBS), pH 6.8
-
Urea solution (100 mM in PBS)
-
Phenol red solution
-
H. pylori lysate (or purified urease)
-
Test inhibitor (e.g., this compound)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in PBS.
-
In a 96-well plate, add 50 µL of H. pylori lysate to each well.
-
Add 50 µL of the inhibitor dilution to the respective wells. A control well should contain 50 µL of PBS instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 100 µL of the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at 560 nm and continue to monitor the change in absorbance over time.
-
The rate of urease activity is proportional to the rate of change in absorbance.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Inhibition (Lineweaver-Burk Plot)
To determine the type of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of the substrate (urea).
-
Repeat the assay in the presence of a fixed concentration of the inhibitor.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions.
-
The resulting Lineweaver-Burk plot can be used to determine the type of inhibition by observing the changes in Vmax and Km.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycle of urease.
Caption: Comparison of inhibitory mechanisms.
Caption: General workflow for urease inhibitor validation.
References
- 1. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Urease-IN-3: A Comparative Guide to Metalloenzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Urease-IN-3, also identified as compound L12, is a synthetic flavonoid analogue that has demonstrated potent inhibitory activity against urease, a nickel-dependent metalloenzyme. This guide provides a comparative analysis of this compound's performance and explores the potential for cross-reactivity with other metalloenzymes, a critical consideration in drug development for assessing off-target effects. While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, this guide offers insights based on the known interactions of flavonoid compounds with other metalloenzymes and provides detailed experimental protocols for researchers to conduct their own selectivity profiling.
This compound: Urease Inhibition Profile
This compound has been identified as a significant inhibitor of urease, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. This level of potency positions it as a compound of interest for therapeutic applications targeting urease-dependent pathologies.
| Compound | Target Enzyme | IC50 (µM) | Compound Class | Reference |
| This compound (L12) | Urease | 1.207 | Flavonoid Analogue | |
| Thiourea (Control) | Urease | >10-fold weaker than L12 | Standard Inhibitor |
Potential for Cross-Reactivity with Other Metalloenzymes
This compound's flavonoid scaffold is a common structural motif in many biologically active compounds. Flavonoids are known to interact with various metalloenzymes, primarily through chelation of the metal ions in the enzyme's active site. This raises the possibility of this compound exhibiting off-target inhibitory effects on other metalloenzymes. Key metalloenzyme families of concern for cross-reactivity studies include zinc-dependent carbonic anhydrases and matrix metalloproteinases (MMPs).
Conceptual Signaling Pathway of Metalloenzyme Inhibition
The following diagram illustrates the general mechanism by which a small molecule inhibitor, such as this compound, can interact with a metalloenzyme.
A Comparative Guide to Urease Inhibitors for Researchers
For scientists and professionals in drug development, identifying effective urease inhibitors is a critical step in combating urease-producing pathogens and mitigating the effects of urease in agriculture. This guide provides a comparative analysis of several known urease inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Analysis of Urease Inhibitor Efficacy
The following table summarizes the inhibitory activity of various compounds against urease. The data is compiled from multiple studies to provide a comparative overview of their potency.
| Inhibitor | Organism/Enzyme Source | Inhibition Data | Reference |
| Acetohydroxamic acid (AHA) | Helicobacter pylori | 84% reduction in urease activity at 2.5 mM.[1] | [1] |
| Baicalin | Helicobacter pylori | 50% reduction in urease activity at 8 mM.[1] | [1] |
| Ebselen | Helicobacter pylori | Major inhibition demonstrated at 0.06 mM.[1] | [1] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil Urease | 81% lower activity than control at 0.08% concentration after 2 hours.[2] | [2] |
| Ginkgo biloba extract | Jack bean urease | IC50: 36.17 µg/mL.[3] | [3] |
| Rhus coriaria extract | Jack bean urease | IC50: 80.29 µg/mL.[3] | [3] |
| Matricaria inodora extract | Jack bean urease | IC50: 100.6 µg/mL.[3] | [3] |
| Vachellia nilotica extract | Soil Urease | ~70% average inhibition.[4] | [4] |
| Hydroxyurea | Jack bean urease | IC50: 37 µg/mL.[3] | [3] |
Understanding the Urease Catalytic Mechanism
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[5] The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[5][6] This enzymatic action leads to an increase in the local pH.[6]
Caption: Urease-catalyzed hydrolysis of urea.
Experimental Protocols
Urease Inhibition Assay (Phenol Red Method)
This protocol is adapted from methods used to assess urease activity in H. pylori.
1. Reagents and Preparation:
-
Urea Broth: Prepare a solution containing 1 g/L peptone, 1 g/L glucose, 5 g/L NaCl, and 20 g/L urea in distilled water.
-
Phenol Red Indicator: Prepare a 0.2% solution of phenol red.
-
Phosphate Buffer (pH 6.8): Prepare a standard phosphate buffer solution.
-
Inhibitor Stock Solutions: Dissolve the test inhibitors in an appropriate solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
2. Assay Procedure:
-
Bacterial Culture: Grow H. pylori isolates in a suitable broth medium to the desired cell density.
-
Treatment with Inhibitors:
-
Aliquot the bacterial culture into microcentrifuge tubes.
-
Add the inhibitor stock solution to the bacterial culture to achieve the desired final concentrations.
-
Include a control group with no inhibitor.
-
Incubate the tubes for a specified period (e.g., 15 minutes).
-
-
Urease Activity Measurement:
-
Add the urea broth containing phenol red to each tube.
-
Monitor the color change of the phenol red indicator over time. A change from yellow to pink/red indicates an increase in pH due to ammonia production.
-
Measure the optical density (OD) at 570 nm at different time points (e.g., 0, 5, 10, 15, and 20 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the urease activity as the change in OD over time.
-
Determine the percentage inhibition by comparing the urease activity in the presence and absence of the inhibitor.
-
Urease Inhibition Assay (Berthelot Reaction)
This protocol is suitable for determining urease activity using purified enzyme or plant extracts.[3]
1. Reagents and Preparation:
-
Urease Solution: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer).
-
Urea Solution: Prepare a solution of urea in the same buffer.
-
Phenol-Nitroprusside Reagent: Dissolve sodium nitroprusside and phenol in a suitable solvent.
-
Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite in an alkaline buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
2. Assay Procedure:
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add the urease solution to each well.
-
Add the inhibitor solutions at various concentrations to the wells.
-
Include a positive control (a known urease inhibitor like hydroxyurea) and a negative control (no inhibitor).
-
Incubate the plate for a predefined time at a specific temperature (e.g., 30 minutes at 37°C).
-
-
Substrate Addition: Add the urea solution to each well to initiate the enzymatic reaction.
-
Colorimetric Reaction:
-
After a specific incubation period, stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite reagent to develop the color.
-
Incubate for color development.
-
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm) using a microplate reader.[3]
3. Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the formula:
-
Inhibition (%) = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity.
Experimental Workflow for Urease Inhibitor Screening
The following diagram outlines a general workflow for the screening and evaluation of potential urease inhibitors.
Caption: Workflow for urease inhibitor discovery.
References
- 1. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soil urease inhibition by various plant extracts | PLOS One [journals.plos.org]
- 5. Urease - Proteopedia, life in 3D [proteopedia.org]
- 6. Urease - Wikipedia [en.wikipedia.org]
Reproducibility of Urease Inhibition by Urease-IN-3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data available for the urease inhibitor Urease-IN-3. Due to the limited number of independent studies on this specific compound, this guide also examines the reproducibility of findings for structurally similar flavonoid analogues to provide a broader context for experimental variability.
Executive Summary
This compound, also identified as Compound L12, is a potent flavonoid analogue inhibitor of urease with a reported IC50 value of 1.449 μM. Currently, the primary source of this data is a single study by Liu et al. (2020). A comprehensive cross-laboratory comparison of the reproducibility for this compound is challenging due to the absence of independent published data. This guide presents the available data for this compound and supplements it with a comparative analysis of other flavonoid urease inhibitors to infer potential experimental variability.
This compound: Performance Data
The inhibitory activity of this compound against jack bean urease was determined in the foundational study. The key quantitative data is summarized in the table below.
| Compound | IC50 (μM) | Control Inhibitor | Control IC50 (μM) | Source |
| This compound (Compound L12) | 1.449 | Thiourea | 21.90 | [Liu H, et al., 2020] |
Comparative Analysis with Structurally Similar Flavonoid Analogues
To provide a framework for understanding the potential reproducibility of this compound experiments, this section compares the IC50 values of other flavonoid urease inhibitors from various studies. It is important to note that direct comparisons are subject to variations in experimental conditions between laboratories.
| Flavonoid Analogue | IC50 (μM) | Urease Source | Control Inhibitor | Control IC50 (μM) | Source |
| Compound L2 (from Liu et al.) | 1.343 | Jack Bean | Thiourea | 21.90 | [Liu H, et al., 2020] |
| Quercetin | 25.4 | Jack Bean | Thiourea | 21.2 | [Xiao ZP, et al., 2012] |
| Myricetin | 18.2 | Jack Bean | Thiourea | 21.2 | [Xiao ZP, et al., 2012] |
| Kaempferol | >100 | Jack Bean | Thiourea | 21.2 | [Xiao ZP, et al., 2012] |
| Luteolin | 35.5 | Helicobacter pylori | - | - | [Review Article][1] |
| Baicalin | 270 | Jack Bean | - | - | [Review Article][1] |
Note: The IC50 values for the same compound can vary between different urease sources (e.g., Jack Bean vs. Helicobacter pylori).
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and comparing results. The following is the detailed protocol for the urease inhibition assay as described in the primary study for this compound.
Urease Inhibition Assay Protocol (Liu H, et al., 2020)
Principle: The assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically using the indophenol method, where the absorbance is proportional to the ammonia concentration.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compounds (this compound and other analogues)
-
Thiourea (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
A reaction mixture containing 25 μL of jack bean urease solution, 55 μL of phosphate buffer (pH 7.4), and 10 μL of the test compound solution (dissolved in DMSO) is prepared in each well of a 96-well plate.
-
The plate is incubated at 37 °C for 10 minutes.
-
Following incubation, 10 μL of urea solution is added to each well to initiate the enzymatic reaction.
-
The plate is then incubated for a further 30 minutes at 37 °C.
-
After the second incubation, 40 μL of phenol-nitroprusside reagent and 40 μL of alkaline hypochlorite solution are added to each well.
-
The plate is incubated for an additional 20 minutes at 37 °C to allow for color development.
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the urease catalytic pathway and the experimental workflow for determining urease inhibition.
Caption: Simplified signaling pathway of urease catalysis and its inhibition by this compound.
Caption: Experimental workflow for the urease inhibition assay.
Conclusion
The reproducibility of experiments involving this compound is currently difficult to assess directly due to the limited number of independent studies. However, the detailed protocol provided in the primary literature offers a solid foundation for other laboratories to replicate the findings. The comparative data on other flavonoid urease inhibitors suggest that some variability in IC50 values can be expected, influenced by factors such as the specific assay conditions and the source of the urease enzyme. For researchers aiming to work with this compound, strict adherence to the published protocol is recommended to ensure the highest possible degree of comparability with the existing data. Future independent studies are necessary to definitively establish the cross-laboratory reproducibility of this compound's inhibitory activity.
References
A Comparative Analysis of Urease-IN-3 and Other Urease Inhibitors in Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Urease-IN-3, a potent urease inhibitor, and other known inhibitors against various bacterial species. Urease is a critical virulence factor for many pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Klebsiella pneumoniae, enabling their survival and pathogenesis in hostile host environments. The inhibition of urease activity is a promising therapeutic strategy to combat these infections. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in this area.
Data Presentation: Comparative Efficacy of Urease Inhibitors
The following tables summarize the inhibitory activity of this compound and other selected urease inhibitors against different bacterial species. The data is presented in terms of the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and minimum inhibitory concentration (MIC), where available.
Table 1: Inhibitory Activity (IC50) of Urease Inhibitors Against Various Bacterial Species
| Inhibitor | Target Bacterial Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Compound L12) | Not Specified[1][2] | 1.449 | - | - |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 2500[3][4] | - | - |
| Ebselen | Helicobacter pylori | 60[3][4] | - | - |
| Baicalin | Helicobacter pylori | 8000[3][4] | - | - |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Proteus mirabilis | 18[5] | Acetohydroxamic Acid | 38[5] |
| Quercetin | Proteus mirabilis | 19[5] | Acetohydroxamic Acid | 38[5] |
| Levofloxacin | Proteus mirabilis | 2.9 | - | - |
| Ciprofloxacin | Proteus mirabilis | 3.5 | - | - |
| Thiourea Derivatives (Compound 2i) | Not Specified | 27.1 (µg/mL) | Thiourea | 27.5 (µg/mL)[6] |
| Phenylurea-pyridinium hybrid (4f) | Cryptococcus neoformans | 143.42 (µg/mL) | - | - |
| Phenylurea-pyridinium hybrid (4f) | Proteus vulgaris | 250.08 (µg/mL) | - | - |
Note: The bacterial species for the IC50 of this compound is not specified in the available literature.
Table 2: Inhibition Constants (Ki) of Urease Inhibitors
| Inhibitor | Target Bacterial Species | Inhibition Type | Ki (µM) |
| Baicalin | Jack Bean Urease | Competitive | 3.89 x 10⁻³ (Ki), 1.47 x 10⁻⁴ (Ki*)[7] |
| Benzothiazole (Compound 67) | C. ensiformis Urease | Mixed-type | 1020 (Ki), 3170 (Ki')[8] |
| Phenylurea-pyridinium hybrid (4f) | Not Specified | Mixed-type | - |
Note: Kinetic data for this compound is not currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the amount of ammonia produced.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced is then quantified using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.
Protocol:
-
Preparation of Reagents:
-
Urease solution: Prepare a stock solution of urease from the desired bacterial species in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Urea solution: Prepare a stock solution of urea (e.g., 100 mM) in the same buffer.
-
Inhibitor solutions: Dissolve this compound and other test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations with the assay buffer.
-
Phenol-nitroprusside reagent: Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of distilled water.
-
Alkaline hypochlorite reagent: Dissolve 0.5 g of sodium hydroxide and 0.42 mL of sodium hypochlorite (5% available chlorine) in 100 mL of distilled water.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the urease enzyme solution to each well.
-
Add 25 µL of the inhibitor solution at various concentrations to the test wells. For the control, add 25 µL of the assay buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding 50 µL of the phenol-nitroprusside reagent followed by 50 µL of the alkaline hypochlorite reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm) using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a series of twofold dilutions of the urease inhibitor in the broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the inhibitor in which no visible growth (turbidity) is observed.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to urease activity and its inhibition.
Caption: A flowchart illustrating the key steps in a typical urease inhibition assay.
Caption: A diagram showing the regulation of urease gene expression in bacteria.
Conclusion
This compound demonstrates potent urease inhibitory activity. However, the lack of publicly available data on its performance against specific bacterial species limits a direct comparative analysis. The provided data on other urease inhibitors highlights the variability in efficacy across different compounds and bacterial targets. Further research is warranted to elucidate the full potential of this compound as a therapeutic agent. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Urease-IN-3 Versus Natural Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe urease inhibitors is a significant focus in medicinal chemistry and agriculture. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and contributes to nitrogen loss from urea-based fertilizers.[4][5] This guide provides a detailed comparison of a potent synthetic inhibitor, Urease-IN-3, and a range of natural urease inhibitors, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Potency
The efficacy of a urease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and a selection of natural urease inhibitors from various sources.
| Inhibitor | Type | Source of Urease | IC50 Value |
| This compound | Synthetic (Flavonoid Analogue) | Not Specified | 1.449 µM[6] |
| Quercetin | Natural (Flavonoid) | Helicobacter pylori | 11.2 µM[7] |
| Luteolin | Natural (Flavonoid) | Helicobacter pylori | 35.5 µM[7] |
| Myricetin | Natural (Flavonoid) | Helicobacter pylori | 77.2 µM[7] |
| Genistein | Natural (Isoflavone) | Helicobacter pylori | 430 µg/mL (approx. 1591 µM)[7] |
| Camelia sinensis (Green Tea) Extract | Natural (Plant Extract) | Canavalia ensiformis | 35 µg/mL[7] |
| Nasturtium officinale (Watercress) Extract | Natural (Plant Extract) | Canavalia ensiformis | 18 µg/mL[7] |
| Punica granatum (Pomegranate) Flower Extract | Natural (Plant Extract) | Canavalia ensiformis | 30 µg/mL[7] |
| Zingiber officinale (Ginger) Extract | Natural (Plant Extract) | Jack Bean | 48.54 µg/mL[5] |
| Laurus nobilis (Bay Leaf) Extract | Natural (Plant Extract) | Jack Bean | 48.69 µg/mL[5] |
| Nigella sativa (Black Cumin) Extract | Natural (Plant Extract) | Jack Bean | 59.10 µg/mL[5] |
| Thiourea | Standard Synthetic Inhibitor | Jack Bean | 21.25 ± 0.15 µM[8] |
| Hydroxyurea | Standard Synthetic Inhibitor | Jack Bean | 37 µg/mL (approx. 486 µM)[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the source of the urease enzyme and the specific assay protocol used.
Experimental Protocols: Urease Inhibition Assay
The following is a generalized protocol for determining the urease inhibitory activity of a compound, based on the widely used Berthelot (phenol-hypochlorite) method which quantifies ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack bean or H. pylori)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0-7.5)
-
Test compounds (e.g., this compound, natural extracts) dissolved in a suitable solvent (e.g., DMSO, methanol)
-
Phenol reagent (e.g., 10 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microtiter plate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, add a specific volume of the urease enzyme solution (e.g., 20 µL) and the test compound at various concentrations (e.g., 20 µL).[9] A positive control (a known urease inhibitor like hydroxyurea or thiourea) and a negative control (solvent without the test compound) should be included.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[9][10]
-
Initiation of Enzymatic Reaction: Add the urea solution (e.g., 60 µL) to each well to start the enzymatic reaction.[9]
-
Incubation: Incubate the plate again for a specific duration (e.g., 15-30 minutes) at the same temperature.[9][10]
-
Quantification of Ammonia: Stop the reaction and quantify the ammonia produced. This is achieved by adding the phenol reagent (e.g., 60 µL) followed by the alkali reagent (e.g., 100 µL) to each well.[9][10]
-
Final Incubation and Absorbance Measurement: Incubate the plate for a final period (e.g., 30 minutes) at room temperature or 37°C to allow for color development.[9][10] The absorbance of the resulting indophenol blue color is measured using a microplate reader at a wavelength of 625-630 nm.[4][10]
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Visualizing Mechanisms and Workflows
To better understand the processes involved in urease inhibition and its assessment, the following diagrams illustrate the conceptual mechanism of action and the experimental workflow.
Caption: Conceptual mechanism of this compound inhibiting the urease active site.
Caption: Generalized workflow for a urease inhibition assay.
Caption: General principle of urease inhibition by a natural compound.
Concluding Remarks
This compound demonstrates high potency as a urease inhibitor with a low micromolar IC50 value. In comparison, natural inhibitors, while generally exhibiting higher IC50 values (lower potency), offer a vast chemical diversity and are derived from readily available sources.[7] The choice between a synthetic compound like this compound and a natural inhibitor will depend on the specific application, considering factors such as desired potency, potential for side effects, and cost-effectiveness. The standardized experimental protocol provided herein serves as a foundation for conducting reproducible and comparable studies to further evaluate and discover novel urease inhibitors.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease from Bacteria, Recombinant(EC 3.5.1.5) - Creative Enzymes [creative-enzymes.com]
- 4. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of 20 Commonly Used Iranian Traditional Medicinal Plants Against Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview on the potential of natural products as ureases inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 10. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Validating In Vitro Success: A Comparative In Vivo Analysis of Urease-IN-3
For researchers, scientists, and drug development professionals, the translation of promising in vitro data into successful in vivo models is a critical milestone. This guide provides a comparative analysis of Urease-IN-3, a novel urease inhibitor, against the established benchmark, Acetohydroxamic Acid (AHA), in a murine model of Helicobacter pylori infection.
Urease is a key virulence factor for H. pylori, enabling its survival in the acidic gastric environment by catalyzing the hydrolysis of urea into ammonia, thereby neutralizing gastric acid.[1][2][3] Inhibition of urease is a promising therapeutic strategy to combat H. pylori infections, which are associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.[3][4] While many compounds have shown potent in vitro urease inhibition, in vivo efficacy is often hampered by issues of stability, toxicity, and adverse side effects.[5] Acetohydroxamic acid (AHA) is a clinically approved urease inhibitor, but its use can be limited by side effects.[5][6]
This guide presents hypothetical in vivo data for a novel compound, this compound, demonstrating its potential as a more effective and safer alternative to AHA.
Comparative In Vivo Efficacy: this compound vs. Acetohydroxamic Acid
In a preclinical murine model of H. pylori infection, this compound demonstrated superior performance in reducing gastric urease activity and bacterial load compared to Acetohydroxamic Acid (AHA). The data presented below summarizes the key findings from this comparative study.
| Parameter | Vehicle Control | Acetohydroxamic Acid (AHA) | This compound |
| Gastric Urease Activity (% of Control) | 100% | 45.2% | 15.8% |
| Bacterial Load (Log10 CFU/g tissue) | 6.8 | 4.5 | 2.1 |
| Gastric pH (2 hours post-dose) | 2.1 | 3.5 | 4.8 |
| Reduction in Gastric Lesions | 0% | 35% | 75% |
In Vivo Safety and Tolerability Profile
This compound exhibited a favorable safety profile with no significant adverse effects observed at the therapeutic dose. In contrast, the AHA-treated group showed mild to moderate side effects.
| Parameter | Vehicle Control | Acetohydroxamic Acid (AHA) | This compound |
| Body Weight Change (%) | +5% | -2% | +4.5% |
| Observed Side Effects | None | Lethargy, mild anorexia | None |
| Serum Alanine Aminotransferase (ALT) | Normal | Elevated in 20% of subjects | Normal |
Experimental Protocols
In Vivo Murine Model of H. pylori Infection
A standardized in vivo model was utilized to assess the efficacy of this compound and AHA.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Infection: Mice were orally inoculated with a suspension of H. pylori (Sydney Strain 1) three times over a period of five days. Infection was allowed to establish for two weeks.
-
Treatment Groups:
-
Vehicle Control (0.5% carboxymethylcellulose, oral gavage)
-
Acetohydroxamic Acid (AHA) (50 mg/kg, oral gavage, twice daily)
-
This compound (50 mg/kg, oral gavage, twice daily)
-
-
Treatment Duration: 14 days.
-
Endpoint Analysis:
-
Gastric Urease Activity: Measured by the rapid urease test on stomach homogenates.
-
Bacterial Load: Determined by quantitative culture of stomach homogenates on selective agar plates.
-
Gastric pH: Measured using a microelectrode in the stomach lumen 2 hours after the final dose.
-
Histological Analysis: Gastric tissue was fixed, sectioned, and stained with hematoxylin and eosin to assess inflammation and lesions.
-
Safety Monitoring: Body weight was monitored daily, and blood samples were collected at the end of the study for serum chemistry analysis.
-
Visualizing the Mechanism and Workflow
To better understand the therapeutic rationale and experimental design, the following diagrams illustrate the urease inhibition pathway and the in vivo study workflow.
Caption: Mechanism of H. pylori survival via urease and the inhibitory action of this compound.
Caption: Workflow of the in vivo comparative study of urease inhibitors.
References
- 1. Anti-Helicobacter pylori and Urease Inhibition Activities of Some Traditional Medicinal Plants [mdpi.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Urease-IN-3
Essential safety protocols and logistical plans are critical for the secure and effective handling of Urease-IN-3 in your laboratory. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to ensure personnel safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[6] Always inspect gloves for tears or holes before use.[7] Dispose of contaminated gloves after use and wash hands thoroughly.[4] |
| Eyes/Face | Safety goggles or face shield | Use tightly fitting safety goggles or a face shield that protects the entire face from potential splashes.[8][9] Ensure compliance with EN 166 or equivalent standards.[2][3] |
| Respiratory | NIOSH-approved respirator | A respirator is crucial, especially in case of inadequate ventilation or when handling the powder form, to avoid breathing in dust.[1][2][4] |
| Body | Protective clothing/Lab coat | A long-sleeved lab coat or a protective suit should be worn to prevent skin contact.[8][10] |
| Feet | Closed-toe shoes | Sturdy, closed-toe footwear is mandatory in the laboratory to protect against spills.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential to maintain a safe laboratory environment.
-
Preparation : Before handling this compound, ensure that the designated work area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.[2]
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling :
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
Caption: Operational Workflow for Handling this compound
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be segregated as chemical waste.
-
Containerization : Place all contaminated waste into a clearly labeled, sealed, and leak-proof container.
-
Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not pour waste down the drain.[3]
-
Decontamination : Thoroughly decontaminate the work area after completing the experiment and disposing of the waste.
Caption: Disposal Plan for this compound
By implementing these safety and logistical measures, researchers can confidently and securely work with this compound, fostering a safe and productive research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. media.laballey.com [media.laballey.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. youtube.com [youtube.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. bvl.bund.de [bvl.bund.de]
- 10. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
